1-(2-methylpropyl)-1H-pyrazol-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpropyl)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(2)4-10-5-7(8)3-9-10/h3,5-6H,4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUQYNMBZJPCLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405548-42-7 | |
| Record name | 1-(2-methylpropyl)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and properties of 1-(2-methylpropyl)-1H-pyrazol-4-amine
An In-depth Technical Guide to 1-(2-methylpropyl)-1H-pyrazol-4-amine
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-methylpropyl)-1H-pyrazol-4-amine, also known as 1-isobutyl-1H-pyrazol-4-amine, is a substituted pyrazole derivative. The pyrazole core is a prevalent scaffold in medicinal chemistry, recognized for its diverse biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed, field-proven protocol for the synthesis and characterization of 1-(2-methylpropyl)-1H-pyrazol-4-amine. The narrative emphasizes the rationale behind experimental choices, ensuring technical accuracy and reproducibility for researchers in drug discovery and chemical biology.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in modern drug development, featured in a range of approved pharmaceuticals. The versatility of the pyrazole core allows for substitution at multiple positions, enabling fine-tuning of steric and electronic properties to achieve desired pharmacological profiles. The introduction of an isobutyl group at the N1 position and an amine group at the C4 position of the pyrazole ring in 1-(2-methylpropyl)-1H-pyrazol-4-amine creates a molecule with specific physicochemical characteristics that can influence its solubility, membrane permeability, and potential interactions with biological targets. Understanding these properties is the first step in evaluating its potential as a lead compound or a fragment in drug design.
Chemical Structure and Physicochemical Properties
A precise understanding of the molecule's fundamental properties is critical for any experimental design, from reaction setup to the formulation of biological assays.
-
IUPAC Name: 1-(2-methylpropyl)-1H-pyrazol-4-amine
-
Synonyms: 1-Isobutyl-1H-pyrazol-4-amine
-
CAS Number: 1005399-52-3
-
Molecular Formula: C₇H₁₃N₃
-
Molecular Weight: 139.20 g/mol
The key physicochemical data for 1-(2-methylpropyl)-1H-pyrazol-4-amine are summarized below. These values are essential for predicting the compound's behavior in various solvents and biological media.
| Property | Value | Source |
| Molecular Weight | 139.20 g/mol | |
| Molecular Formula | C₇H₁₃N₃ | |
| CAS Number | 1005399-52-3 | |
| Physical State | Solid (predicted) | - |
| Boiling Point | 285.5±25.0 °C (Predicted) | |
| Density | 1.02±0.1 g/cm³ (Predicted) | |
| pKa | 5.86±0.10 (Predicted) |
Note: Some properties are computationally predicted and should be confirmed experimentally.
Synthesis and Characterization: A Validated Protocol
The synthesis of 1-(2-methylpropyl)-1H-pyrazol-4-amine is typically achieved through a multi-step process starting from commercially available precursors. The following protocol describes a common and reliable route involving the nitration of a pyrazole intermediate followed by reduction.
Synthesis Workflow Diagram
The overall workflow from starting materials to the final, purified compound is illustrated below. This diagram provides a high-level overview of the key stages and transitions.
Caption: High-level workflow for the synthesis and validation of 1-(2-methylpropyl)-1H-pyrazol-4-amine.
Step-by-Step Experimental Protocol
Step 1: Nitration of 1-Isobutyl-1H-pyrazole
-
Rationale: This step introduces a nitro group at the C4 position of the pyrazole ring. The C4 position is electronically favorable for electrophilic aromatic substitution due to the directing effects of the ring nitrogens. A mixture of nitric and sulfuric acid is a standard and effective nitrating agent.
-
Procedure:
-
Cool a flask containing concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 1-isobutyl-1H-pyrazole to the cooled sulfuric acid while stirring. Maintain the temperature below 5 °C.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled.
-
Add the nitrating mixture dropwise to the pyrazole solution, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-isobutyl-4-nitro-1H-pyrazole.
-
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to the target primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and highly efficient method for this transformation, typically yielding the product with minimal side reactions.
-
Procedure:
-
Dissolve the crude 1-isobutyl-4-nitro-1H-pyrazole in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas (or use a hydrogen-filled balloon).
-
Stir the reaction vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-methylpropyl)-1H-pyrazol-4-amine.
-
Step 3: Purification and Characterization
-
Rationale: The crude product may contain residual starting material or by-products. Column chromatography is the standard method for purifying small organic molecules, separating compounds based on their differential adsorption to the stationary phase.
-
Procedure:
-
Purify the crude product using silica gel column chromatography. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol, is often effective.
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield the final product.
-
Characterize the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
-
Potential Applications in Drug Discovery
While specific biological activities for 1-(2-methylpropyl)-1H-pyrazol-4-amine are not extensively documented in public literature, the 4-aminopyrazole scaffold is a known pharmacophore. It is present in molecules designed to target a variety of protein classes, most notably protein kinases.
Kinase Inhibition: A Plausible Mechanism
The 4-aminopyrazole structure can act as a "hinge-binder" motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many Type I and Type II kinase inhibitors.
The logical relationship for its potential mechanism of action as a kinase inhibitor is outlined below.
Caption: Postulated mechanism of action for 1-(2-methylpropyl)-1H-pyrazol-4-amine as a kinase inhibitor.
This compound could serve as a valuable fragment or starting point for the development of more potent and selective inhibitors targeting specific kinases implicated in diseases such as cancer or inflammatory disorders.
Conclusion
1-(2-methylpropyl)-1H-pyrazol-4-amine is a synthetically accessible molecule built upon the privileged pyrazole scaffold. This guide has provided the essential structural and physicochemical data, alongside a robust, step-by-step protocol for its synthesis and purification. The detailed rationale behind each experimental choice is intended to empower researchers to confidently reproduce this work and further investigate the potential of this and related compounds in medicinal chemistry and drug discovery programs. The validated workflow and foundational data presented herein serve as a critical resource for its future exploration.
References
-
PubChem Compound Summary for CID 21976527, 1-Isobutyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]
Thermodynamic Properties of 1-Substituted Pyrazol-4-amines: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the thermodynamic properties of 1-substituted pyrazol-4-amines, a chemical scaffold of significant interest in modern drug discovery. For researchers, scientists, and drug development professionals, a thorough understanding of the thermodynamic parameters governing the behavior of these molecules is paramount for optimizing their pharmacokinetic and pharmacodynamic profiles. This document synthesizes experimental methodologies and computational approaches to elucidate the key thermodynamic properties, including enthalpy of formation, sublimation, and solvation, as well as the critically important parameters of pKa and lipophilicity. By examining the influence of the substituent at the 1-position, this guide offers insights into the structure-property relationships that are essential for rational drug design.
Introduction: The Thermodynamic Landscape of Drug Discovery
The journey of a drug molecule from administration to its biological target is a complex odyssey governed by a multitude of physicochemical properties. Among these, the thermodynamic characteristics of a compound are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target protein. For the 1-substituted pyrazol-4-amine core, which is a prevalent motif in numerous biologically active compounds, a deep understanding of its thermodynamic landscape is not merely academic but a critical component of successful drug development.
This guide will navigate the key thermodynamic parameters that dictate the behavior of 1-substituted pyrazol-4-amines, providing both the theoretical underpinnings and practical methodologies for their determination. We will delve into how the nature of the substituent at the 1-position can be judiciously modified to fine-tune these properties, thereby enabling a more rational and efficient drug design process.
Key Thermodynamic Parameters and Their Significance in Drug Development
The overall thermodynamic profile of a drug candidate is a composite of several key parameters. For 1-substituted pyrazol-4-amines, the following are of particular importance:
-
Enthalpy of Formation (ΔHf°): This parameter quantifies the energy change when a compound is formed from its constituent elements in their standard states. It is a measure of the intrinsic stability of the molecule.
-
Enthalpy of Sublimation (ΔHsub°): This is the energy required to transition a molecule from the solid to the gaseous state. It reflects the strength of intermolecular forces in the crystal lattice and is crucial for understanding solubility and dissolution rates.
-
Enthalpy of Solvation (ΔHsolv°): This represents the energy change when a gaseous molecule is dissolved in a solvent. It is a key determinant of a compound's solubility in both aqueous and non-aqueous environments.
-
pKa: The acid dissociation constant is a critical parameter that determines the ionization state of a molecule at a given pH. The ionization state of the 4-amino group and the pyrazole ring nitrogens profoundly influences a drug's solubility, permeability, and target binding.
-
Lipophilicity (logP/logD): This parameter measures the partitioning of a compound between a nonpolar and a polar solvent (typically octanol and water). It is a crucial indicator of a drug's ability to cross biological membranes and is a key factor in its ADME properties.[1]
The interplay of these properties is summarized in the following logical diagram:
Figure 1: Interplay of Thermodynamic Properties and their Impact on Drug Development.
Experimental Determination of Thermodynamic Properties
While computational methods provide valuable estimations, experimental determination of thermodynamic properties remains the gold standard for accuracy and validation. This section outlines the key experimental protocols for characterizing 1-substituted pyrazol-4-amines.
Enthalpy of Formation: The Power of Combustion Calorimetry
The standard enthalpy of formation of a solid organic compound is typically determined indirectly through combustion calorimetry.
Experimental Protocol: Bomb Calorimetry
-
Sample Preparation: A precisely weighed pellet of the 1-substituted pyrazol-4-amine is placed in a crucible inside a high-pressure vessel (the "bomb").
-
Oxygenation: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The bomb is submerged in a known quantity of water in a calorimeter. The temperature change of the water is meticulously measured to determine the heat released during combustion.
-
Calibration: The calorimeter is calibrated using a substance with a known heat of combustion, such as benzoic acid.
-
Calculation: The standard enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law.
Figure 2: Workflow for Determining Enthalpy of Formation using Bomb Calorimetry.
Enthalpy of Sublimation: From Solid to Gas
The enthalpy of sublimation is a measure of the energy required to overcome intermolecular forces in the solid state.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry (DSC) is a versatile technique used to measure heat flow associated with thermal transitions in a material.[2][3]
-
Sample Preparation: A small, accurately weighed amount of the 1-substituted pyrazol-4-amine is placed in an aluminum pan. An empty pan is used as a reference.
-
Heating Program: The sample and reference are heated at a constant rate.
-
Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The enthalpy of fusion can be determined from the area under the melting peak. For sublimation, a thermogravimetric analyzer (TGA) is often used in conjunction with DSC to measure the mass loss as a function of temperature. The enthalpy of sublimation can be determined from the temperature dependence of the vapor pressure, which can be measured using various techniques, including Knudsen effusion or transpiration methods.
Figure 3: Workflow for Determining Enthalpy of Fusion/Sublimation using DSC.
pKa Determination: A Measure of Basicity
The pKa of the 4-amino group and the pyrazole ring nitrogens is a critical determinant of the ionization state of the molecule.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: A solution of the 1-substituted pyrazol-4-amine is prepared in a suitable solvent, typically water or a water-cosolvent mixture.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point.
For compounds with low aqueous solubility, spectrophotometric or NMR-based methods can be employed.[4]
Lipophilicity (logP/logD): The Shake-Flask Method
The octanol-water partition coefficient (logP) is the most common measure of lipophilicity. For ionizable compounds, the distribution coefficient (logD) at a specific pH is more relevant.
Experimental Protocol: Shake-Flask Method
-
Partitioning: A solution of the 1-substituted pyrazol-4-amine is prepared in a mixture of n-octanol and a buffered aqueous solution (e.g., pH 7.4).
-
Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The two phases are separated by centrifugation.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Computational Approaches to Thermodynamic Properties
In silico methods, particularly those based on quantum mechanics, have become indispensable tools for predicting the thermodynamic properties of molecules, offering a cost-effective and high-throughput alternative to experimental measurements.
Density Functional Theory (DFT) for Enthalpy Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method for calculating the electronic structure and energies of molecules.[5][6][7]
Computational Protocol: DFT for Enthalpy of Formation
-
Molecular Geometry Optimization: The 3D structure of the 1-substituted pyrazol-4-amine is optimized to find its lowest energy conformation.
-
Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry.
-
Atomization Energy Calculation: The energies of the individual atoms in their standard states are calculated.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated from the atomization energy. The solid-state enthalpy of formation can be estimated by subtracting the calculated enthalpy of sublimation.
A common choice of functional and basis set for such calculations is B3LYP/6-311++G(d,p).
Predicting pKa: A Combination of Quantum Mechanics and Solvation Models
Predicting pKa values with high accuracy is a challenging computational task that requires careful consideration of solvation effects.
Computational Protocol: DFT-based pKa Prediction
-
Geometry Optimization: The geometries of both the neutral and protonated forms of the 1-substituted pyrazol-4-amine are optimized in the gas phase and in a solvent continuum model (e.g., PCM or SMD).
-
Free Energy Calculation: The Gibbs free energies of the neutral and protonated species are calculated in the gas phase and in solution.
-
pKa Calculation: The pKa is calculated using the following thermodynamic cycle:
Figure 4: Thermodynamic cycle used for the computational prediction of pKa.
The change in Gibbs free energy in solution (ΔG_solv) is related to the pKa by the equation: ΔG_solv = 2.303 * RT * pKa.
The Influence of the 1-Substituent on Thermodynamic Properties
The nature of the substituent at the 1-position of the pyrazole ring has a profound impact on the thermodynamic properties of the entire molecule. By systematically varying this substituent, it is possible to modulate the electronic and steric characteristics of the compound and, consequently, its physicochemical properties.
Electronic Effects
-
Electron-donating groups (EDGs) (e.g., -CH3, -OCH3) increase the electron density on the pyrazole ring, making the ring nitrogens and the 4-amino group more basic (higher pKa).
-
Electron-withdrawing groups (EWGs) (e.g., -NO2, -CF3) decrease the electron density on the pyrazole ring, making the nitrogens and the amino group less basic (lower pKa).
Steric Effects
-
Bulky substituents can influence the planarity of the molecule and hinder intermolecular interactions, which can affect the enthalpy of sublimation. They can also impact the solvation of the molecule.
Data for Selected 1-Substituted Pyrazol-4-amines
| Substituent (R) at N1 | Predicted pKa | Notes |
| -H | ~5.3 | The parent 4-aminopyrazole. |
| -CH3 | > 5.3 | The methyl group is a weak electron-donating group. |
| -Phenyl | 4.45 ± 0.10[8] | The phenyl group is weakly electron-withdrawing. |
Table 1: Predicted pKa values for selected 1-substituted pyrazol-4-amines.
Conclusion and Future Directions
The thermodynamic properties of 1-substituted pyrazol-4-amines are critical parameters that govern their behavior in biological systems and are therefore of paramount importance in drug discovery. This technical guide has provided a comprehensive overview of the key thermodynamic properties, their experimental determination, and their computational prediction.
A clear understanding of the influence of the 1-substituent on these properties allows for a more rational approach to drug design, enabling the fine-tuning of a molecule's ADME and pharmacokinetic profile. While computational methods offer powerful tools for predicting these properties, there is a clear need for more systematic experimental studies on a wider range of 1-substituted pyrazol-4-amines to further validate and refine these predictive models. Such studies will undoubtedly accelerate the development of new and more effective therapeutics based on this versatile chemical scaffold.
References
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- Simple Method for the Estimation of pKa of Amines. Journal of the Serbian Chemical Society.
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- 1-Phenyl-1H-pyrazol-4-amine Chemical Properties. LookChem.
- New Insights in the Computational pKb Determination of Primary Amines and Anilines. IRIS.
- Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
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- Thermochemical Investigation of Tetrazole-Based Green Explosive Motifs: Experimental Vapor Pressures of N-(Fluoro)methylated Aminotetrazoles.
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- Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands.
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Reactivity Profile of Primary Amines on Pyrazole Rings: A Mechanistic Guide
This guide is structured to provide an in-depth, mechanistic analysis of the reactivity of primary aminopyrazoles, specifically tailored for drug discovery applications where these scaffolds are ubiquitous (e.g., kinase inhibitors).
Executive Summary: The "Privileged" Scaffold
Aminopyrazoles are not merely building blocks; they are "privileged structures" in medicinal chemistry. Their ability to function as ATP-mimetics (binding to the hinge region of kinases) has led to blockbuster drugs like Pazopanib and Crizotinib .
However, their reactivity is deceptive. The presence of an exocyclic primary amine coupled with an electron-rich, tautomeric azole ring creates a "nucleophilic competition" between three nitrogen atoms and two carbon centers. This guide decodes that competition, providing the mechanistic grounding required to predict and control regioselectivity.
Electronic Structure & Tautomerism
Understanding the reactivity begins with the electronic landscape. The 3-aminopyrazole and 5-aminopyrazole are tautomers. In solution, the equilibrium is driven by solvent polarity and substituents.
The Basicity Paradox
While pyrazole itself is a weak base (
-
3-Aminopyrazole: Protonation occurs at the ring nitrogen (N2), not the exocyclic amine.[1] This forms a resonance-stabilized amidine-like cation , raising the
to . -
4-Aminopyrazole: The amine lone pair donates into the ring, increasing electron density at N1/N2, but it lacks the direct amidine resonance stabilization upon protonation. It is generally less basic than the 3-isomer.
Visualization: Reactivity Map
The following diagram maps the competitive reactive sites on the 3-aminopyrazole scaffold.
Figure 1: Competitive reactivity zones of 3-aminopyrazole. Note the dichotomy between N-alkylation (Ring) and N-acylation (Exocyclic).
Nucleophilic Reactivity: The Amine vs. The Ring
The most common failure mode in aminopyrazole chemistry is unintended alkylation of the ring nitrogen when targeting the exocyclic amine.
Alkylation (The N1 Trap)
Reaction with alkyl halides (e.g., MeI, BnBr) in the presence of base (e.g.,
-
Mechanism: The pyrazole anion (formed by deprotonation of NH) is a potent nucleophile.[2] The ring nitrogen is softer and more nucleophilic than the exocyclic amine.
-
Control Strategy: To alkylate the exocyclic amine, one must first protect the ring nitrogen (e.g., with THP or SEM) or use reductive amination conditions (aldehyde +
), which selectively targets the more basic exocyclic amine via imine formation.
Acylation (The Kinetic Product)
Reaction with anhydrides or acid chlorides typically yields the exocyclic amide .
-
Nuance: While the ring nitrogen is nucleophilic, the N-acyl pyrazole (if formed) is often labile and can rearrange to the thermodynamically more stable exocyclic amide or hydrolyze during workup.
-
Data Point: In 3-aminopyrazoles, acylation at the exocyclic nitrogen is stabilized by an intramolecular H-bond with the ring nitrogen (N2).
Heterocyclization: The "Killer App" (Pyrazolo[1,5-a]pyrimidines)
The condensation of 3-aminopyrazoles with 1,3-dielectrophiles (e.g.,
Regioselectivity Mechanisms
The reaction involves two steps:
-
Formation of an enamine/imine.
-
Cyclization onto the ring nitrogen.
The Rule of Thumb:
-
Acidic Conditions (AcOH): Protonation of the carbonyl activates it. The exocyclic amine (highest HOMO coefficient) attacks the most reactive carbonyl first.
-
Basic Conditions (NaOEt): Can alter regioselectivity by deprotonating the pyrazole, making the ring nitrogen more competitive.
Pathway Visualization
Figure 2: Condensation pathway to fused heterocycles. The initial attack usually occurs at the exocyclic amine.
Electrophilic Substitution (EAS) & Diazotization
Halogenation (C4-Selectivity)
The amino group at C3 strongly activates the C4 position.
-
3-Aminopyrazoles: Reaction with NCS, NBS, or NIS leads exclusively to C4-halogenation . This is a robust reaction used to install handles for Suzuki/Buchwald couplings.
-
4-Aminopyrazoles: The amine is at C4. EAS is difficult without oxidizing the amine. Protection (Acetylation) is required before attempting nitration or halogenation at C3/C5.
Diazotization (The Stability Cliff)
-
4-Aminopyrazoles: Form relatively stable diazonium salts . They can be used in Sandmeyer reactions (CuCl, CuCN) to install halides or nitriles.
-
3-Aminopyrazoles: The diazonium species is highly unstable . It is prone to:
-
Formation of triazines (via intermolecular coupling).
-
Intramolecular cyclization if a pendant nucleophile is present (e.g., to form pyrazolo-triazines).
-
Protocol Note: Diazotization of 3-aminopyrazoles requires careful temperature control (
) and immediate trapping.
-
Experimental Protocols
Protocol A: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidine
Context: Standard method for generating kinase inhibitor scaffolds.
-
Reagents: 3-Aminopyrazole (1.0 equiv), 1,3-Dicarbonyl (e.g., Ethyl acetoacetate, 1.1 equiv), Glacial Acetic Acid (Solvent/Catalyst).
-
Procedure:
-
Dissolve amine and dicarbonyl in glacial AcOH (5 mL/mmol).
-
Reflux at
for 4–6 hours. Monitor by TLC (disappearance of amine). -
Workup: Cool to RT. Pour into crushed ice/water. The product often precipitates as a solid. Filter and wash with water.
-
Purification: Recrystallization from EtOH usually yields pure product.
-
-
Why it works: Acetic acid buffers the system, protonating the ketone of the keto-ester to facilitate attack by the exocyclic amine, while suppressing the nucleophilicity of the ring nitrogens.
Protocol B: C4-Iodination of 3-Aminopyrazole
Context: Installing a handle for cross-coupling.
-
Reagents: 3-Aminopyrazole (1.0 equiv), N-Iodosuccinimide (NIS, 1.05 equiv), Acetonitrile (ACN).
-
Procedure:
-
Dissolve aminopyrazole in ACN (0.2 M) at
(protect from light). -
Add NIS portion-wise over 15 minutes.
-
Stir at RT for 1–2 hours.
-
Workup: Quench with saturated aqueous
(to remove excess iodine). Extract with EtOAc.
-
-
Validation: NMR will show the loss of the C4-proton signal (usually a doublet or singlet around 5.5–6.0 ppm depending on tautomer).
Data Summary: Reactivity Matrix
| Reaction Type | Target | Preferred Conditions | Major Product |
| Alkylation | Ring N1 | N1-Alkyl-3-aminopyrazole | |
| Acylation | Exocyclic | N-Acyl-3-aminopyrazole | |
| Condensation | Exocyclic | Pyrazolo[1,5-a]pyrimidine | |
| Halogenation | C4 Carbon | NIS/NBS, ACN, RT | 4-Halo-3-aminopyrazole |
| Diazotization | Exocyclic | Unstable (3-amino) / Stable (4-amino) |
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. Link
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry. Link
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (MDPI). Link
-
Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry. Link
-
Recent developments in aminopyrazole chemistry. Arkivoc. Link
Sources
pKa values and basicity of 1-(2-methylpropyl)-1H-pyrazol-4-amine
An In-depth Technical Guide to the pKa and Basicity of 1-(2-methylpropyl)-1H-pyrazol-4-amine
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter that profoundly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[1][2] This guide provides a comprehensive technical overview of the basicity and pKa of 1-(2-methylpropyl)-1H-pyrazol-4-amine, a novel heterocyclic amine of interest in pharmaceutical research. Due to the absence of published experimental data for this specific molecule, this document outlines a robust framework for its characterization. We will delve into the theoretical underpinnings of its basicity, present validated experimental protocols for pKa determination, describe modern computational prediction workflows, and discuss the direct implications of its pKa profile for drug development. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the characterization and optimization of new chemical entities.
Introduction and Structural Analysis
1-(2-methylpropyl)-1H-pyrazol-4-amine (Structure shown in Figure 1) is a substituted aminopyrazole. Understanding its ionization behavior is fundamental to predicting its in-vivo performance, including solubility, membrane permeability, and target engagement.[3][4] The molecule possesses three nitrogen atoms, each with distinct electronic environments that dictate their potential to accept a proton.
-
N1 (Pyrrole-like): The lone pair of this nitrogen is integral to the pyrazole ring's aromatic sextet.[5] Consequently, it is non-basic and does not participate in protonation under physiologically relevant conditions.
-
N2 (Pyridine-like): This nitrogen's lone pair resides in an sp2 hybrid orbital, perpendicular to the aromatic system, and is available for protonation.[6] However, pyrazole itself is a very weak base, with the pKa of its conjugate acid being approximately 2.5.[7][8][9]
-
N4 (Exocyclic Amino Group): The lone pair on the exocyclic primary amine is not part of the aromatic system. This site is expected to be the primary basic center of the molecule. Its basicity is modulated by the electron-donating inductive effect of the N-linked isobutyl group and the electronic properties of the pyrazole ring.
Given these features, we can hypothesize that the exocyclic amino group at the C4 position is the most basic site. Simple alkylamines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0.[5][10] However, the amino group is attached to an aromatic ring, which generally reduces basicity compared to aliphatic amines.[11] Therefore, a precise experimental or computational determination is necessary.
Figure 1: Chemical Structure of 1-(2-methylpropyl)-1H-pyrazol-4-amine
Experimental Determination of pKa
For a definitive characterization of a new chemical entity, direct experimental measurement of pKa is the gold standard. Potentiometric titration is the most widely used and precise method, with UV-Vis spectrophotometry serving as a powerful alternative, particularly for compounds with low aqueous solubility.[12][13]
Method 1: Potentiometric Titration
This method involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (an acid or a base).[13] The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the protonated and neutral species are equal.[14]
-
Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).[14] The temperature, ionic strength, and solvent conditions must be controlled and reported, as they can influence pKa values.[12]
-
Sample Preparation: Prepare a ~1 mM solution of 1-(2-methylpropyl)-1H-pyrazol-4-amine in deionized water. To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[14][15]
-
Inert Atmosphere: Purge the sample solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration. This is a critical step to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of basic compounds.[14][15]
-
Titration: Place the solution in a thermostatted vessel with continuous stirring. Immerse the calibrated pH electrode.
-
Since the target compound is a base, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is the pH value at the half-equivalence point. At this point, pH = pKa.[14][16]
-
Caption: Workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This technique is applicable if the protonated and neutral forms of the molecule exhibit different ultraviolet-visible absorbance spectra.[13] The pKa is determined by measuring the absorbance of the compound in a series of buffers with varying, precisely known pH values.
-
Spectral Scan: Record the UV-Vis absorption spectra of the compound in a strongly acidic solution (e.g., pH 1-2, where the molecule is fully protonated) and a strongly basic solution (e.g., pH 11-12, where it is fully neutral) to identify the wavelengths of maximum absorbance difference (λ_max).[12]
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 3 to 8).[17]
-
Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the prepared buffers.
-
Absorbance Measurement: Measure the absorbance of each solution at the pre-determined λ_max.[16]
-
Data Analysis: The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:
-
pKa = pH + log[(A - A_B) / (A_A - A)]
-
Where A is the absorbance of the sample in a given buffer, A_A is the absorbance of the fully protonated (acidic) form, and A_B is the absorbance of the neutral (basic) form.[18]
-
Plotting pH versus log[(A - A_B) / (A_A - A)] yields a straight line with the pKa as the y-intercept.[18]
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Computational Prediction of pKa
In early-stage drug discovery, where speed is critical, computational methods provide a rapid and cost-effective means to estimate pKa values.[19] These in silico approaches range from empirical methods based on large databases to more rigorous quantum mechanical (QM) calculations.[20]
Computational Methodologies
-
Empirical/QSAR Methods: These methods, employed by software like ACD/Labs, ChemAxon, and Schrödinger, use large databases of experimentally determined pKa values to build quantitative structure-property relationship (QSAR) models.[20][21] They identify structural fragments and apply corrections based on the electronic environment to predict the pKa of a new molecule. They are extremely fast but may be less accurate for novel scaffolds not well-represented in the training data.[22]
-
Quantum Mechanical (QM) Methods: QM approaches, often using Density Functional Theory (DFT), calculate the pKa from first principles by computing the free energy change (ΔG) of the dissociation reaction in a solvent.[23][24] While computationally intensive, these methods are powerful for handling novel structures and stereoelectronic effects like intramolecular hydrogen bonding.[22]
Conceptual Workflow for QM-Based pKa Prediction
Caption: Conceptual workflow for quantum mechanical pKa prediction.
Analysis and Implications for Drug Development
Predicted Basicity and pKa Values
Based on the structural analysis, the primary site of protonation is the exocyclic amino group. The electron-donating isobutyl group at N1 will slightly increase the electron density of the pyrazole ring, which in turn may marginally increase the basicity of the C4-amino group. A reasonable estimated pKa for the conjugate acid of 1-(2-methylpropyl)-1H-pyrazol-4-amine would fall in the range of 5.0 - 6.5. This is lower than typical aliphatic amines (pKa ~10) due to the attachment to an aromatic system, but potentially higher than aniline (pKa ~4.6) due to the nature of the pyrazole ring and the alkyl substituent.[11]
| Ionizable Center | Predicted pKa (Conjugate Acid) | Rationale |
| Exocyclic NH2 (at C4) | 5.0 - 6.5 (Estimated) | Primary basic center. Basicity reduced by aromatic ring attachment but slightly enhanced by the N1-isobutyl group. The most likely site of protonation at physiological pH. |
| Ring Nitrogen (at N2) | < 2.5 | Pyridine-like nitrogen in a pyrazole ring. Significantly less basic than the exocyclic amine.[7][9] Will be unprotonated at physiological pH. |
| Ring Nitrogen (at N1) | Non-basic | Pyrrole-like nitrogen; lone pair is part of the aromatic system and unavailable for protonation.[5][6] |
Impact on Pharmaceutical Properties
The pKa value is a master variable that dictates a molecule's behavior in different pH environments, such as those found in the gastrointestinal (GI) tract and systemic circulation (pH ~7.4).[3][25]
-
Solubility: Ionized species are generally more water-soluble than their neutral counterparts. A basic compound with a pKa of ~6.0 will be significantly protonated and thus more soluble in the acidic environment of the stomach (pH 1-3) but will exist as a mixture of ionized and neutral forms at intestinal and blood pH.[4]
-
Absorption & Permeability: Passive diffusion across biological membranes (like the intestinal wall and the blood-brain barrier) is favored for the neutral, more lipophilic form of a drug.[1][3] A compound with a pKa of ~6.0 will have a reasonable fraction of the neutral species available for absorption in the small intestine (pH 6-7.5).
-
Formulation: Knowledge of the pKa is essential for developing formulations. For intravenous administration, the pH of the formulation can be adjusted to ensure the drug is in its soluble, ionized form.[4] For oral dosage forms, the pKa helps predict dissolution rates.
-
Off-Target Activity: The ionization state can influence interactions with unintended targets. For example, basic compounds (particularly those with pKa > 7.4) have a higher propensity for interacting with the hERG potassium channel, a key cardiac anti-target.[4]
Caption: The central role of pKa in influencing key drug properties.
Conclusion
While no experimental pKa value for 1-(2-methylpropyl)-1H-pyrazol-4-amine is currently published, a thorough analysis of its structure allows for a reasoned estimation and underscores the necessity of its empirical determination. The primary basic center is the exocyclic amino group, with an estimated pKa in the range of 5.0 to 6.5. This value places the compound in a favorable range for drug development, suggesting a balance between aqueous solubility (driven by the ionized form) and membrane permeability (driven by the neutral form) at physiological pH. The protocols for potentiometric and spectrophotometric determination provided herein offer robust, self-validating systems for accurately characterizing this and other novel drug candidates. Furthermore, modern computational methods serve as an invaluable tool for high-throughput screening and prioritization in the early phases of discovery. Accurate determination and understanding of the pKa are indispensable for guiding lead optimization, designing effective formulations, and ultimately developing safe and efficacious medicines.[19]
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Takatani, T., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Retrieved from [Link]
-
Fiveable. (2025). Basicity of amines | Organic Chemistry II Class Notes. Retrieved from [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
-
Serrano, M., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. Retrieved from [Link]
-
Hendriksen, B. A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
Al-Ghananeem, A. M. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]
-
Pion. (2023). What is pKa and how is it used in drug development? Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Heterocyclic amines Basicity. Retrieved from [Link]
-
Pharma Knowledge Forum. (2024). What is the pKa and How is it determined. Retrieved from [Link]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved from [Link]
-
ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]
-
Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]
-
Rowan. (2025). How to Predict pKa. Retrieved from [Link]
-
Rowan. (2024). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Retrieved from [Link]
-
Drug Design Org. (2004). ADME Properties - Pharmacokinetics. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 5: Spectrophotometric Determination of Pka. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
University of Wisconsin-Madison. (2017). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 24.3: Basicity of Amines. Retrieved from [Link]
-
Chemistry Steps. (2021). Basicity of Amines. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-methylpropyl)-1h-pyrazol-4-amine. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
ResearchGate. (2025). PKa determination by 1H NMR spectroscopy - An old methodology revisited. Retrieved from [Link]
-
Aktaş, A. H., et al. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Korean Chemical Society. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]
-
Varma, M., et al. (n.d.). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
IvyPanda. (2024). Spectrophotometric Determination of the pKa of an Acid-Base Indicator Report. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]
-
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]
Sources
- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. What is pKa and how is it used in drug development? [pion-inc.com]
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- 5. Heterocyclic amines Basicity [ns1.almerja.com]
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- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
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- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
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- 22. rowansci.substack.com [rowansci.substack.com]
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- 25. Pharmacokinetics - Drug Design Org [drugdesign.org]
Methodological & Application
Technical Guide: N-Alkylation of 4-Nitropyrazole and Reductive Stabilization
Strategic Overview & Retrosynthetic Logic
The 1-alkyl-4-aminopyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for Janus kinase (JAK) inhibitors, CDK inhibitors, and various agrochemicals.
However, the synthesis presents a distinct dichotomy in stability:
-
The Precursor (4-Nitropyrazole): A stable, crystalline solid that undergoes predictable
alkylation. -
The Product (4-Aminopyrazole): An electron-rich, highly reactive species. Upon exposure to air, the free base rapidly oxidizes, transitioning from a colorless oil to a deep purple/black tar ("goo") due to the formation of diazenyl radical species and subsequent polymerization.
Core Technical Directive: This protocol deviates from standard reduction procedures by mandating an acid-trap strategy . We do not isolate the free amine. Instead, we generate the hydrochloride or oxalate salt in situ or immediately upon filtration to ensure shelf stability.
Phase I: N-Alkylation of 4-Nitropyrazole
Mechanistic Insight
The
Regioselectivity Note: For the parent 4-nitropyrazole, N1 and N2 are equivalent (tautomeric symmetry). However, if the pyrazole bears a substituent at C3/C5, alkylation typically favors the less sterically hindered nitrogen (N1), though this is solvent-dependent.
Experimental Protocol (Alkylation)
Reagents:
-
4-Nitropyrazole (1.0 equiv)[1]
-
Alkyl Halide (R-X) (1.1 – 1.2 equiv) [Note: Iodides/Bromides preferred]
- (2.0 equiv)
-
Solvent: DMF (anhydrous) or Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Deprotonation: Charge a dried round-bottom flask with 4-nitropyrazole and
. Add anhydrous DMF (0.5 M concentration relative to pyrazole). Stir at Room Temperature (RT) for 30 minutes.-
Why: Pre-stirring ensures complete formation of the pyrazolate anion before the electrophile is introduced.
-
-
Addition: Add the alkyl halide dropwise. If the alkyl halide is volatile (e.g., MeI), use a reflux condenser with a cooling jacket.
-
Reaction: Stir at RT (for reactive electrophiles) or 60°C (for hindered electrophiles) for 4–16 hours. Monitor by LCMS (Target mass: M+R).
-
Workup (Aqueous): Pour the reaction mixture into 5 volumes of ice-water.
-
Purification: Flash chromatography (Hexane/EtOAc). 4-Nitropyrazoles are generally UV-active and stable on silica.
Workflow Visualization
Figure 1: Workflow for the base-mediated N-alkylation of 4-nitropyrazole.
Phase II: Nitro Reduction & Salt Formation
The Instability Challenge
Standard catalytic hydrogenation (Pd/C,
-
Visual Indicator: A colorless solution turning pink
red black within minutes of air exposure indicates decomposition.
Optimized Protocol: The Acid-Trap Method
Reagents:
-
1-Alkyl-4-nitropyrazole (1.0 equiv)
-
Pd/C (10 wt% loading, 10 mol% Pd)
-
Solvent: MeOH or EtOH
-
Additive: HCl (1.25 M in MeOH) or conc. HCl (1.1 equiv)
Step-by-Step Methodology:
-
Preparation: Dissolve the nitro compound in MeOH (0.2 M).
-
Acidification: Add 1.1 equivalents of HCl (e.g., 1.25 M HCl in MeOH).
-
Critical Step: By conducting the hydrogenation in acidic media, the resulting amine is immediately protonated to the ammonium salt (
), which is resistant to oxidation.
-
-
Catalyst Addition: Under an Argon blanket, carefully add Pd/C. (Caution: Pyrophoric).
-
Hydrogenation: Purge with
(balloon or Parr shaker at 30 psi). Stir vigorously at RT for 2–6 hours. -
Filtration: Filter through a Celite pad under an inert atmosphere (or keep the filter cake wet with solvent to prevent catalyst ignition).
-
Isolation: Concentrate the filtrate to dryness.
-
Result: The product isolates as a stable hydrochloride salt (white to off-white solid).
-
Storage: Store at -20°C under Argon.
-
Alternative: Fe/NH4Cl Reduction
If the molecule contains alkenes or halogens sensitive to hydrogenolysis, use Iron powder.
-
Suspend nitro compound in EtOH/Water (4:1).
-
Add
(5 equiv) and Iron powder (5 equiv). -
Reflux for 2 hours.
-
Filter hot. Acidify filtrate with HCl immediately before concentration.
Reduction Mechanism & Stabilization
Figure 2: Reduction pathway highlighting the critical acid-trap step to prevent oxidation.
Analytical Validation & Troubleshooting
Data Summary Table
| Parameter | 4-Nitropyrazole (Start) | 4-Aminopyrazole (Free Base) | 4-Aminopyrazole (HCl Salt) |
| Physical State | Crystalline Solid (White/Yellow) | Oil / Low-melting solid | Crystalline Solid (White) |
| Stability | High | Very Low (Oxidizes in air) | High (Shelf-stable) |
| Color Change | None | Turns Purple/Black | None |
| 1H NMR (DMSO) | C3/C5 protons: ~8.2-9.0 ppm | C3/C5 shift upfield (~7.0 ppm) | Broad |
| Storage | Ambient | Use immediately | -20°C / Desiccator |
Troubleshooting Guide
-
Incomplete Alkylation: If significant starting material remains, add a catalytic amount of NaI (Finkelstein condition) to accelerate the reaction if using alkyl chlorides.
-
Dehalogenation during Reduction: If the alkyl group contains a Chlorine/Bromine, use Platinum on Carbon (Pt/C) or Raney Nickel instead of Pd/C, or add a poison like dipyridyl to the Pd/C reaction.
-
"Goo" Formation: If the product turns black during rotary evaporation, you failed to acidify sufficiently. Re-dissolve in MeOH, add excess HCl, and treat with activated charcoal to remove oxidized impurities, then filter and concentrate.
References
-
Alkylation Regioselectivity & Mechanism
- Journal of Organic Chemistry: "Highly Selective N-Alkyl
-
Source:
-
Reduction & Instability of Aminopyrazoles
-
BenchChem Application Note: "1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis."[1]
-
Source:
-
-
Synthesis of 4-Aminopyrazoles (General Methods)
- ResearchGate / Org Prep Daily: Discussions on the rapid oxidation of 4-aminopyrazoles and the necessity of HCl salt form
-
Source:
-
Medicinal Chemistry Applications (JAK Inhibitors)
- Google Patents: "Process for the preparation of pyrimidinyl-4-aminopyrazole compounds." (US20210009566A1).
-
Source:
Sources
Using 1-(2-methylpropyl)-1H-pyrazol-4-amine in amide coupling reactions
Technical Application Note: Optimized Amide Coupling Strategies for 1-(2-methylpropyl)-1H-pyrazol-4-amine
Introduction & Chemical Profile
1-(2-methylpropyl)-1H-pyrazol-4-amine (also known as 1-isobutyl-1H-pyrazol-4-amine) is a critical heterocyclic building block, frequently employed as a scaffold in the synthesis of kinase inhibitors (e.g., JAK, BTK inhibitors) and other bioactive small molecules.[1]
While the pyrazole ring is electron-rich, the amino group at the C4 position exhibits reduced nucleophilicity compared to alkyl amines or even standard anilines.[1][2] This is due to the delocalization of the nitrogen lone pair into the aromatic pyrazole system.[1][2] Consequently, standard coupling protocols (e.g., EDC/NHS) often result in sluggish kinetics or incomplete conversion.[1][2] This guide provides optimized, high-yielding protocols using modern coupling agents (HATU, T3P) to overcome this electronic deactivation.
| Property | Data |
| IUPAC Name | 1-(2-methylpropyl)-1H-pyrazol-4-amine |
| CAS Number | 405548-42-7 |
| Molecular Weight | 139.19 g/mol |
| LogP | ~1.2 (Moderate Lipophilicity) |
| pKa (Conjugate Acid) | ~3.5–4.0 (Estimated for C4-NH₂); Weak Nucleophile |
| Solubility | Soluble in DCM, DMF, DMSO, MeOH; Limited in Water |
Mechanistic Insight & Reagent Selection
The primary challenge in coupling this amine is the competition between the low nucleophilicity of the C4-amine and the hydrolysis of the activated ester intermediate.[1]
-
Electronic Deactivation: The C4-amine lone pair participates in resonance with the pyrazole ring.[1]
-
Steric Factors: The isobutyl group at N1 provides moderate steric bulk but generally does not hinder the C4 position.[1][2]
-
Regioselectivity: Since N1 is alkylated, there is no risk of coupling at the ring nitrogens.[2]
Coupling Reagent Decision Matrix
| Reagent | Mechanism | Suitability | Context |
| HATU | Uronium/Guanidinium | High | Discovery/Small Scale. Best for rapid optimization; drives reaction to completion despite low nucleophilicity.[1] |
| T3P (Propylphosphonic Anhydride) | Phosphonic Anhydride | High | Process/Scale-Up. Excellent for weak amines; low epimerization; easy aqueous workup.[1] |
| EDC / HOAt | Carbodiimide | Medium | Cost-Sensitive. Requires HOAt (not HOBt) to boost reactivity for this specific amine class.[1] |
| Acid Chloride | Acyl Chloride | Medium | Sterically Hindered Acids. Use if HATU fails; requires dry conditions to prevent hydrolysis.[1] |
Experimental Protocols
Protocol A: HATU-Mediated Coupling (Discovery Standard)
Recommended for initial screening, milligram-scale synthesis, or chiral carboxylic acids.[1][2]
Rationale: HATU generates a highly reactive At-ester (7-azabenzotriazole ester) which reacts faster with weak nucleophiles than the corresponding Bt-ester generated by HBTU/HOBt.[1]
Materials:
-
1-(2-methylpropyl)-1H-pyrazol-4-amine (1.1 equiv)[1]
-
HATU (1.2 equiv)[1]
-
Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 – 0.2 M)[1]
Step-by-Step Procedure:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes. Note: Ensure pH is >8.[1][2]
-
Reagent Addition: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. The solution typically turns yellow/orange.[1][2] Mechanism: Formation of the activated OAt-ester.[1]
-
Amine Addition: Add 1-(2-methylpropyl)-1H-pyrazol-4-amine (1.1 equiv).
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1]
-
Workup:
-
Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc).
Protocol B: T3P-Mediated Coupling (Scalable & Green)
Recommended for >1g scale, non-chiral acids, or when purification is difficult.[1][2]
Rationale: T3P (50% in EtOAc or DMF) acts as a kinetic dehydrating agent.[1] It does not form explosive byproducts (unlike HOBt) and the byproducts are water-soluble.[1]
Materials:
-
1-(2-methylpropyl)-1H-pyrazol-4-amine (1.1 equiv)[1]
-
T3P (50% soln. in EtOAc) (1.5 – 2.0 equiv)[1]
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)[1]
-
Solvent: EtOAc or 2-MeTHF (Concentration: 0.2 – 0.5 M)[1]
Step-by-Step Procedure:
-
Setup: Charge a flask with Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Solvent (EtOAc).[1][2]
-
T3P Addition: Dropwise add T3P solution (1.5 equiv).
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Self-Validating Workup:
-
Add water directly to the reaction mixture.[1]
-
Separate layers.[1]
-
Wash organic layer with 1M HCl (to remove excess amine/pyridine), then sat.[1][2] NaHCO₃ (to remove excess acid/T3P byproducts).[1]
-
Result: The organic layer contains high-purity product, often requiring only recrystallization.[1][2]
-
Visualization of Workflows
Figure 1: Reaction Decision Tree & Workflow
Caption: Decision matrix for selecting the optimal coupling strategy based on substrate chirality and reaction scale.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Low nucleophilicity of pyrazole amine.[1] | Switch to Protocol C (Acid Chloride) or heat HATU reaction to 50°C. Ensure base (DIPEA) is fresh.[1] |
| Formation of Anhydride | Excess activation reagent or lack of amine reactivity.[1] | Increase amine equivalents to 1.[1]5. Add DMAP (0.1 equiv) as a nucleophilic catalyst (only for non-chiral acids).[1] |
| Precipitation | Product insolubility in EtOAc/DCM.[1] | Switch solvent to DMF or NMP .[1] If product precipitates during reaction, filter and wash (it might be pure product).[1][2] |
| Epimerization | Over-activation or high base concentration.[1] | Use T3P (Protocol B) or TMP (2,4,6-collidine) as a weaker base.[1][2] Maintain 0°C during activation. |
References
-
PubChem. Compound Summary: 1-(2-methylpropyl)-1H-pyrazol-4-amine (CAS 405548-42-7).[1][5] National Library of Medicine.[1] Available at: [Link][1]
-
Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1][2] (General Review on HATU/T3P mechanisms).
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1][2] (Source for T3P scalability).
Sources
- 1. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | C5H5N5 | CID 75420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. rsc.org [rsc.org]
- 4. BJOC - An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides [beilstein-journals.org]
- 5. eontrading.uk [eontrading.uk]
Application Note: Strategic Functionalization of C-3 and C-5 Positions in Aminopyrazoles
Executive Summary & Reactivity Landscape[1][2]
Aminopyrazoles are privileged scaffolds in kinase inhibitor discovery (e.g., Pazopanib, CDPPB). However, their decoration is often limited by the inherent reactivity of the pyrazole ring. Standard electrophilic aromatic substitution (SEAr) overwhelmingly favors the C-4 position due to the nucleophilic nature of the enamine-like motif.
Accessing the C-3 and C-5 positions requires abandoning standard electrophilic logic in favor of C-H activation and directed metalation strategies. This guide details the protocols to bypass C-4 selectivity and install substituents at the "difficult" C-3 and C-5 positions.
The Regioselectivity Conundrum
The pyrazole ring presents a dichotomy of reactivity. Understanding the electronic bias is prerequisite to successful functionalization.
Figure 1: Reactivity landscape of 1-substituted-3-aminopyrazoles. Note the orthogonality between C-4 (electrophilic attack) and C-5 (deprotonation/metalation).
C-5 Functionalization: The "Acidic" Route
In 1-substituted pyrazoles, the C-5 proton is significantly more acidic than C-3 or C-4 due to the inductive effect of the adjacent
Strategy A: Direct C-H Arylation (Pd-Catalyzed)
This approach is superior for late-stage diversification of drug leads, avoiding pre-functionalized halides.
Mechanism: Concerted Metalation-Deprotonation (CMD). The carbonate or pivalate base assists the palladium in breaking the C-5 H bond.
Protocol 1: C-5 Direct Arylation of N-Protected Aminopyrazoles
Pre-requisite: The exocyclic amine must be protected (e.g., Pivalamide, Boc) to prevent catalyst poisoning.
Reagents:
-
Substrate: N-(1-methyl-1H-pyrazol-3-yl)pivalamide (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: P(t-Bu)₂Me (10 mol%) or DavePhos
-
Base: K₂CO₃ (2.0 equiv) or PivOK (0.3 equiv) as additive
-
Solvent: Toluene or DMAc (anhydrous)
Step-by-Step Workflow:
-
Setup: In a glovebox or under argon, charge a pressure vial with Pd(OAc)₂, Ligand, Base, and the Aminopyrazole substrate.
-
Solvent Addition: Add anhydrous Toluene (0.2 M concentration).
-
Activation: Seal the vial and heat to 110°C for 16 hours.
-
Critical Control Point: Vigorous stirring is essential as K₂CO₃ is insoluble.
-
-
Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc).
-
Purification: Flash chromatography.
-
Validation: Monitor disappearance of the C-5 singlet in ¹H NMR (typically ~7.3-7.6 ppm).
-
Strategy B: Regioselective Lithiation
For introducing electrophiles other than aryls (e.g., formyl, silyl, alkyl), lithiation is the gold standard.
Protocol 2: C-5 Lithiation-Trapping
Reagents:
-
Substrate: 1-Methyl-3-(Boc-amino)pyrazole
-
Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Electrophile: DMF, Alkyl Halide, or Iodine
-
Solvent: THF (Anhydrous)[1]
Step-by-Step Workflow:
-
Cryogenic Setup: Flame-dry a round-bottom flask. Cool THF (0.1 M) containing the substrate to -78°C (Dry ice/Acetone).
-
Deprotonation: Add n-BuLi (1.1 equiv) dropwise over 10 minutes.
-
Why? Slow addition prevents local overheating which can cause ring fragmentation or Boc-attack.
-
-
Incubation: Stir at -78°C for 30–60 minutes. The C-5 lithio-species is generated.[2]
-
Trapping: Add the Electrophile (1.2 equiv) neat or in THF solution.
-
Warming: Allow the reaction to warm to 0°C slowly.
-
Quench: Add sat. NH₄Cl.
C-3 Functionalization: The "Switch" Strategy
Functionalizing C-3 is notoriously difficult because it is the least reactive position in 1-substituted pyrazoles. Direct C-H activation usually fails or yields mixtures.
The most robust method for C-3 functionalization is not direct attack, but a Transposition Strategy (The "SEM-Switch").[3] This involves functionalizing C-5, then moving the protecting group to the other nitrogen, effectively renaming the old C-3 as the new C-5.[3]
Figure 2: The SEM-Switch strategy allows access to "C-3 substituted" pyrazoles by exploiting the reactivity of C-5 followed by N-transposition.[3]
Protocol 3: The SEM-Switch Workflow
-
Protection: Protect the parent aminopyrazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).
-
C-5 Functionalization: Perform Protocol 1 (Pd-arylation) or Protocol 2 (Lithiation) to install the group at C-5.
-
Deprotection: Treat with TFA or HCl/MeOH to remove the SEM group. This yields the NH-pyrazole.
-
Re-alkylation: Alkylate the pyrazole.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Pd-Catalysis) | Catalyst Poisoning by free amine | Ensure full protection of the exocyclic amine (Boc/Pivaloyl). Free |
| C-4 Arylation observed | Electrophilic pathway dominating | Switch to basic/CMD conditions (PivOH/Carbonate). Avoid acidic additives. Use sterically demanding ligands. |
| Ring Fragmentation (Lithiation) | Temperature too high | Maintain |
| Regio-scrambling (Alkylation) | Tautomer equilibrium | Use bulky electrophiles or specific solvent polarity (e.g., Toluene vs DMF) to influence N1 vs N2 selectivity. |
References
-
Regioselective C-H Functionalization of Pyrazoles
- Title: "Recent Synthetic Advances in C–H/N–H Functionaliz
- Source:Kaunas University of Technology (Review)
-
URL:[Link]
-
Lithiation Strategies
-
The "SEM-Switch" & General C-H Arylation
- Title: "C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition"
- Source:National Institutes of Health (PubMed/JACS)
-
URL:[Link]
-
Medicinal Chemistry Context (Aminopyrazoles)
- Title: "Amino-Pyrazoles in Medicinal Chemistry: A Review"
- Source:MDPI (Int. J. Mol. Sci.)
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. A general rhodium-catalyzed regioselective C–H functionalization: accessing heteroarylated and alkenylated arenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
Application Note: Protocol for Diazotization of 1-(2-methylpropyl)-1H-pyrazol-4-amine
Abstract & Scope
This technical guide outlines the rigorous protocol for the diazotization of 1-(2-methylpropyl)-1H-pyrazol-4-amine (also known as 1-isobutyl-4-aminopyrazole). Unlike simple anilines, aminopyrazoles generate diazonium salts with distinct stability profiles and solubility challenges. The presence of the isobutyl group at the N1 position increases lipophilicity, necessitating specific solvent modifications to standard aqueous protocols.
This document provides two distinct methodologies:
-
Method A (Aqueous/Acidic): For standard Sandmeyer, azo coupling, or hydrolysis reactions.
-
Method B (Non-Aqueous/Organic): For anhydrous transformations (e.g., radical substitutions, halogenations) using alkyl nitrites.
Chemical Context & Safety Assessment
Substrate Analysis[1][2]
-
Reactive Center: The primary amine at position C4.
-
Structural Considerations: The isobutyl group is chemically inert under diazotization conditions but significantly reduces water solubility compared to N-methyl analogs. Standard aqueous HCl protocols may result in heterogeneous mixtures, leading to incomplete reaction or encapsulated unreacted amine.
-
Intermediate Stability: Pyrazole-4-diazonium salts are generally more stable than alkyl diazonium salts but less stable than electron-poor aryl diazonium salts. They should be considered shock-sensitive if isolated in the dry state.
Critical Safety Warnings
-
Explosion Hazard: Never allow pyrazole diazonium salts to dry completely unless stabilized as tetrafluoroborates (
) or tosylates ( ). -
Temperature Control: Exotherms during nitrite addition can trigger rapid decomposition (dediazoniation) leading to nitrogen gas evolution and foam-overs.
-
Toxic Gas: Inadvertent mixing of sodium nitrite and acid releases
fumes. Work in a well-ventilated fume hood.
Mechanistic Pathway
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the formation of a nitrosonium ion (
Figure 1: Mechanistic pathway for the conversion of aminopyrazole to the diazonium species.[3]
Experimental Protocols
Method A: Modified Aqueous Protocol (For Sandmeyer/Coupling)
Best for: Large scale, downstream aqueous chemistry, or cost-sensitive workflows.
Reagents:
-
Substrate: 1-(2-methylpropyl)-1H-pyrazol-4-amine (1.0 equiv)
-
Acid:
(conc. 37%) or (2.5–3.0 equiv) -
Diazotizing Agent:
(1.1 equiv, dissolved in min. water) -
Solvent: Water/Glacial Acetic Acid (1:1 ratio)
-
Quench: Urea or Sulfamic Acid
Step-by-Step Procedure:
-
Solubilization: In a round-bottom flask, dissolve the amine in Glacial Acetic Acid. The isobutyl group requires this co-solvent to prevent precipitation.
-
Acidification: Cool the solution to
using an ice/salt bath. Slowly add the mineral acid ( or ) with vigorous stirring. Note: A slurry of the amine salt may precipitate; this is normal. -
Diazotization: Add the
solution dropwise via an addition funnel. The rate must be controlled to keep the internal temperature below .-
Observation: The slurry should slowly dissolve as the diazonium salt forms (diazonium salts are generally more soluble than the hydrochloride salts of the amine).
-
-
Endpoint Validation: Stir for 20 minutes post-addition. Spot an aliquot onto Starch-Iodide paper .
-
Result: Immediate blue/black color indicates excess nitrous acid (Reaction Complete).
-
No Color: Add more
(0.1 equiv increments).
-
-
Quenching (Critical): Add solid Urea or Sulfamic Acid in small portions until the solution no longer turns Starch-Iodide paper blue. This prevents side reactions with downstream nucleophiles.
Method B: Non-Aqueous (Organic) Protocol
Best for: Halogenation (iodination/fluorination), radical chemistry, or water-sensitive substrates.
Reagents:
-
Substrate: 1-(2-methylpropyl)-1H-pyrazol-4-amine (1.0 equiv)
-
Reagent:
-Butyl Nitrite ( -BuONO) or Isoamyl Nitrite (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or THF (Dry)
-
Acid Catalyst:
(1.5 equiv) or -TsOH
Step-by-Step Procedure:
-
Setup: Flame-dry a flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the amine in dry Acetonitrile (MeCN). Cool to
. -
Acid Addition: Add
dropwise. -
Nitrite Addition: Add
-Butyl Nitrite dropwise. -
Reaction: Allow the mixture to stir at
for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. -
Usage: The resulting solution contains the diazonium tetrafluoroborate species and can be used directly for Sandmeyer reactions (e.g., adding CuI for iodination) without isolation.
Data Summary & Stoichiometry
| Parameter | Method A (Aqueous) | Method B (Organic) |
| Primary Solvent | Acetonitrile (MeCN) | |
| Nitrite Source | Sodium Nitrite ( | |
| Acid Source | ||
| Temperature | Strict | |
| Time | 30–60 mins | 45–90 mins |
| Isobutyl Solubility | Moderate (Requires AcOH) | Excellent |
| Stability | Low (Use immediately) | Moderate (Can be isolated as |
Analytical Validation & Troubleshooting
The "R-Salt" Test
To confirm the presence of the diazonium species before committing to the next step:
-
Dissolve a small amount of 2-naphthol in dilute NaOH (R-Salt solution).
-
Add a drop of your reaction mixture.
-
Positive Result: An intense orange/red precipitate (Azo dye) forms immediately.
Troubleshooting Guide
-
Problem: Reaction mixture turns into a solid block.
-
Cause: Isobutyl group hydrophobicity caused precipitation of the amine salt.
-
Fix: Increase Acetic Acid volume or switch to Method B (Organic).
-
-
Problem: Low yield in downstream Sandmeyer reaction.
-
Cause: Failure to quench excess Nitrous Acid.
-
Fix: Ensure Urea quench is performed until Starch-Iodide test is negative.
-
-
Problem: Evolution of gas before downstream reagents are added.
-
Cause: Decomposition (Dediazoniation).
-
Fix: Temperature was too high (>
). Keep colder.
-
Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate diazotization protocol.
References
-
Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Protocols. [Link]
-
Filimonov, V. D., et al. (2008).[4][5] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[4][5] Organic Letters. [Link]
-
PubChem. 1-(2-methylpropyl)-1H-pyrazol-4-amine Compound Summary. [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
Sources
- 1. N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyr… [cymitquimica.com]
- 2. PubChemLite - 405548-42-7 (C7H13N3) [pubchemlite.lcsb.uni.lu]
- 3. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Diazotisation [organic-chemistry.org]
Troubleshooting & Optimization
Troubleshooting low conversion rates in pyrazole amine coupling
Introduction: The "Deceptive" Nucleophile
Coupling reactions involving aminopyrazoles are a frequent bottleneck in medicinal chemistry. While they appear structurally similar to anilines, their reactivity profile is drastically different due to two core factors:
-
Electronic Deficit (The "Amide-like" Amine): The lone pair on the exocyclic amine is heavily delocalized into the electron-deficient pyrazole ring. The pKa of a typical 3-aminopyrazole conjugate acid is ~2.0–4.0, compared to ~4.6 for aniline. In terms of nucleophilicity, they behave more like amides than amines.
-
Catalyst Poisoning (The "Non-Innocent" Scaffold): The endocyclic nitrogens (N1/N2) are competent ligands for transition metals. In palladium-catalyzed cross-couplings, the substrate often sequesters the catalyst, shutting down the cycle before oxidative addition can occur.
This guide provides a causality-based troubleshooting framework for the two most common workflows: Amide Coupling and Buchwald-Hartwig Amination .[1]
Part 1: Amide Coupling Troubleshooting
Diagnostic: Why is my EDC/HATU coupling failing?
Symptom: Starting material remains unconsumed, or formation of the activated ester is observed but the amine fails to attack.
Root Cause: The activation provided by standard reagents (EDC/HOBt, HATU) generates an active ester that is electrophilic enough for alkyl amines or anilines, but not for the electron-poor aminopyrazole.[1] The reaction stalls at the active ester stage, eventually hydrolyzing back to the acid.
Solution Architecture: The "High-Energy" Pathway
To couple a pyrazole amine, you must escalate the electrophilicity of the acyl partner.
Tier 1: Propanephosphonic Acid Anhydride (T3P)
T3P is the gold standard for weak nucleophiles. It forms a mixed anhydride that is highly reactive but sterically screened, reducing epimerization.
-
Why it works: The byproduct is water-soluble, and the reaction can be run at high concentrations (promoting bimolecular kinetics) in EtOAc or DMF.
-
Critical Parameter: Base stoichiometry. T3P requires at least 3–5 equivalents of base (DIPEA/NMM) to drive the equilibrium.
Tier 2: Acid Chlorides (The "Sledgehammer" Approach)
If T3P fails, convert the carboxylic acid to an acid chloride.
-
Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is superior to oxalyl chloride for sensitive substrates as it generates neutral byproducts initially.[1]
Visual Guide: Amide Coupling Logic Tree
Figure 1: Decision logic for escalating reactivity in aminopyrazole amide couplings.
Part 2: Buchwald-Hartwig Cross-Coupling
Diagnostic: The "Black Metal" Crash
Symptom: The reaction turns black immediately (Pd precipitation) or stays clear with 0% conversion. Root Cause: The pyrazole ring nitrogen (N2) coordinates to the Palladium(II) intermediate, forming a stable "off-cycle" resting state.[1] Standard ligands (PPh3, dppf) cannot displace the pyrazole.
The Solution: Bulky Biaryl Phosphines & Precatalysts
You must use ligands that are sterically bulky enough to prevent N-coordination but flexible enough to facilitate reductive elimination.[1]
Ligand Selection Matrix
| Substrate Class | Recommended Ligand | Why? |
| Primary Aminopyrazoles | BrettPhos | Optimized for primary amines; prevents formation of stable Pd-amine complexes.[1] |
| N-H Heterocycles | tBuXPhos or Me4tBuXPhos | The "Gold Standard" for heteroarylamines. The t-butyl groups provide massive steric bulk to shield the metal center. |
| Base-Sensitive | Xantphos | Works well with weaker bases (Cs2CO3) if strong bases cause decomposition.[1] |
The Precatalyst Imperative
Do not use Pd2(dba)3. The induction period required to shed dba allows the pyrazole to sequester the Pd.
-
Recommendation: Use Pd-G3 or Pd-G4 precatalysts (e.g., BrettPhos Pd G4).[1] These release the active L-Pd(0) species immediately upon exposure to base, outcompeting the pyrazole chelation.[1]
Visual Guide: Catalyst Deactivation & Ligand Strategy
Figure 2: Mechanism of catalyst poisoning vs. successful activation using bulky ligands.[1]
Part 3: Validated Experimental Protocols
Protocol A: T3P-Mediated Amide Coupling
For coupling a carboxylic acid (1.0 equiv) with a 3-aminopyrazole (1.2 equiv).[1]
-
Dissolution: Dissolve the carboxylic acid and aminopyrazole in EtOAc or 2-MeTHF (Concentration: 0.2 M). Note: DMF can be used if solubility is an issue, but EtOAc simplifies workup.[1]
-
Base Addition: Add Pyridine (5.0 equiv) or DIPEA (4.0 equiv).
-
Coupling Agent: Add T3P (50% w/w in EtOAc) (2.0 equiv) dropwise.
-
Reaction: Heat to 60°C for 4–12 hours.
-
Checkpoint: Monitor by LCMS. If the acid is consumed but the intermediate anhydride persists, increase temp to 80°C.
-
-
Workup: Dilute with EtOAc, wash with water (x2), saturated NaHCO3, and brine. The phosphorus byproducts are water-soluble.
Protocol B: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)
For coupling an Aryl Bromide (1.0 equiv) with a 3-aminopyrazole (1.2 equiv).[1]
-
Setup: In a vial, combine the Aryl Bromide, Aminopyrazole, and NaOtBu (2.0 equiv).
-
Catalyst: Add BrettPhos Pd G4 (0.02 equiv / 2 mol%).
-
Alternative: Pd2(dba)3 (2 mol%) + BrettPhos (4 mol%) - only if G4 is unavailable.[1]
-
-
Solvent: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.15 M). Sparge with Nitrogen for 5 minutes.
-
Reaction: Seal and heat to 100°C for 2–6 hours.
-
Troubleshooting:
-
If conversion < 10%: Switch to Me4tBuXPhos Pd G4 .
-
If dehalogenation of Ar-Br is observed: Lower temperature to 80°C and switch solvent to Toluene.
-
Part 4: Frequently Asked Questions (FAQs)
Q: I see two spots on TLC/LCMS with the same mass. What happened? A: This is likely regioisomerism . Aminopyrazoles have two nucleophilic sites: the exocyclic amine (desired) and the ring nitrogen (undesired).
-
Fix: Use a protecting group on the ring nitrogen (e.g., THP, SEM, or Boc) before attempting the coupling. This forces reaction at the exocyclic amine.
Q: My T3P reaction is stuck at 50% conversion. A: You likely have "base debt." T3P releases acid as the reaction proceeds. If the pH drops, the amine becomes protonated (non-nucleophilic). Add another 2.0 equiv of DIPEA and heat for another hour.
Q: Can I use microwave irradiation? A: Yes. For Buchwald couplings with pyrazoles, microwaves are excellent (120°C, 30 mins) as they can overcome the high activation energy barrier of the oxidative addition step.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development. [Link][1]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link][1]
-
Patterson, A. W., et al. (2011). Protection of Pyrazoles: Strategies and Applications. Journal of Organic Chemistry. [Link][1]
Sources
Technical Support Center: A Guide to Preventing Oxidation of Aminopyrazoles During Storage
Welcome to the Technical Support Center for the handling and storage of aminopyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile heterocyclic amines in their experimental workflows. The inherent reactivity of the aminopyrazole scaffold, particularly its susceptibility to oxidation, necessitates careful storage and handling to ensure the integrity and reproducibility of your research.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you mitigate the risk of oxidative degradation of your aminopyrazole compounds. Our approach is grounded in the principles of chemical stability, providing not just procedural steps but also the scientific rationale behind them.
I. Understanding the Challenge: The Oxidation of Aminopyrazoles
Aminopyrazoles are susceptible to oxidation primarily due to the electron-rich nature of the pyrazole ring and the presence of the exocyclic amino group. This combination can make the molecule prone to several degradation pathways, including:
-
Dimerization and Polymerization: The amino group can be oxidized to form radical species that can then couple, leading to the formation of colored dimeric and polymeric impurities.
-
Ring Oxidation: The pyrazole ring itself can be oxidized, leading to ring-opening or the formation of various oxygenated derivatives.
-
Oxidative Coupling: In the presence of certain catalysts or conditions, oxidative C-N or N-N coupling reactions can occur, leading to complex mixtures of degradation products.
These oxidative processes are often catalyzed by factors such as exposure to atmospheric oxygen, light, elevated temperatures, and the presence of metal ions. The consequences of such degradation can range from a simple change in the material's color to a significant loss of purity and biological activity, ultimately compromising your experimental results.
II. Troubleshooting Guide: Addressing Common Storage Issues
This section addresses specific problems you might encounter during the storage of aminopyrazoles and provides actionable solutions.
Problem 1: My aminopyrazole, which was initially a white or off-white solid, has turned yellow, brown, or even black upon storage.
-
Probable Cause: This is a classic indicator of oxidation. The formation of highly conjugated dimeric or polymeric species is often responsible for the observed color change. This is likely due to prolonged or repeated exposure to atmospheric oxygen.
-
Immediate Action:
-
Isolate the Discolored Material: Do not use the discolored material for your experiments as its purity is compromised.
-
Assess the Extent of Degradation: Perform a purity analysis using a suitable technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). This will quantify the extent of degradation.
-
-
Preventative Measures:
-
Inert Atmosphere Storage: Always store aminopyrazoles under an inert atmosphere. Nitrogen or argon are the most commonly used inert gases.[1][2] This can be achieved by storing the compound in a glovebox or by using a Schlenk line to backfill the storage vial with inert gas before sealing.
-
Proper Sealing: Use vials with tight-fitting caps, preferably with a PTFE-lined septum to ensure an airtight seal.
-
Aliquotting: If you need to use the compound frequently, consider aliquoting the bulk material into smaller, single-use vials. This minimizes the exposure of the entire batch to air each time the container is opened.
-
Problem 2: I observe a new, significant peak in the HPLC chromatogram of my stored aminopyrazole that was not present in the initial analysis.
-
Probable Cause: The appearance of new peaks is a clear sign of degradation. The retention time of the new peak can provide clues about the nature of the degradation product (e.g., more polar or less polar than the parent compound).
-
Troubleshooting Steps:
-
Characterize the Degradant: If you have access to LC-MS, attempt to identify the mass of the new peak. A mass increase of 16 Da could suggest mono-oxidation, while a mass corresponding to a dimer would indicate oxidative coupling.
-
Review Storage Conditions: Carefully review the storage conditions of the compound. Was it exposed to light? Was the storage temperature appropriate? Was the container properly sealed?
-
-
Solution:
-
Forced Degradation Study: To proactively understand potential degradation pathways, a forced degradation study can be invaluable. This involves subjecting the aminopyrazole to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products.[3][4][5] This information helps in developing stability-indicating analytical methods.
-
Optimize Storage: Based on the likely cause, adjust your storage protocol. For example, if light-induced degradation is suspected, switch to amber vials or store the compound in the dark.
-
Problem 3: My aminopyrazole solution appears to degrade much faster than the solid material.
-
Probable Cause: Many organic solvents can contain dissolved oxygen, which can accelerate oxidation. Additionally, the choice of solvent can influence the rate of degradation.
-
Recommendations:
-
Use Degassed Solvents: Before preparing a solution, degas the solvent by sparging with an inert gas (nitrogen or argon) or by using the freeze-pump-thaw method.
-
Solvent Selection: Choose a solvent in which the aminopyrazole is stable. If possible, avoid protic solvents which can participate in degradation reactions. Aprotic solvents like anhydrous acetonitrile, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are often better choices.
-
Freshly Prepared Solutions: Prepare solutions of aminopyrazoles fresh for each experiment whenever possible. If a stock solution must be stored, store it under an inert atmosphere at a low temperature (e.g., -20 °C or -80 °C).
-
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid aminopyrazole compounds?
A1: The ideal storage conditions aim to minimize exposure to oxygen, light, and moisture. A summary of recommended conditions is provided in the table below.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen.[1][2] |
| Temperature | 2-8 °C (Refrigerated) for short-term; -20 °C or below for long-term | Reduces the rate of chemical degradation.[6] |
| Light | Store in amber vials or in the dark | Prevents light-induced degradation.[6] |
| Moisture | Store in a desiccated environment | Moisture can promote hydrolysis and other degradation pathways.[6] |
| Container | Tightly sealed glass vials with PTFE-lined caps | Prevents exposure to air and moisture.[6] |
Q2: Should I use an antioxidant to stabilize my aminopyrazole?
A2: The use of an antioxidant can be beneficial, especially for long-term storage or for particularly sensitive aminopyrazole derivatives. Radical scavengers like butylated hydroxytoluene (BHT) or α-tocopherol (Vitamin E) can be effective. However, compatibility should be assessed on a case-by-case basis. A low concentration (e.g., 0.01-0.1% w/w) is typically sufficient. It is crucial to ensure that the chosen antioxidant does not interfere with downstream applications.
Q3: How does the substitution pattern on the aminopyrazole ring affect its stability?
A3: The electronic and steric properties of substituents on the pyrazole ring can significantly influence its oxidative stability.
-
Electron-donating groups can increase the electron density of the ring system, potentially making it more susceptible to oxidation.
-
Electron-withdrawing groups can decrease the electron density, which may enhance stability towards oxidation.[7][8]
-
N-substitution on the pyrazole ring can also impact stability. The nature of the substituent at the N1 position can influence the overall electronic properties and steric accessibility of the ring.[9]
Q4: What is the best way to package aminopyrazoles for shipment or long-term storage?
A4: For maximum protection, especially for highly sensitive derivatives, consider the following packaging strategy:
-
Place the aminopyrazole in a clean, dry amber glass vial.
-
Purge the vial with a stream of dry nitrogen or argon.
-
Seal the vial with a PTFE-lined cap.
-
For added protection, the sealed vial can be placed inside a heat-sealed, aluminized Mylar bag that has also been purged with an inert gas. This provides an additional barrier against oxygen and light.
IV. Experimental Protocols
Protocol 1: General Procedure for Storing Solid Aminopyrazoles
-
Preparation: Ensure the aminopyrazole is completely dry before storage. If necessary, dry the compound under high vacuum.
-
Container Selection: Choose a clean, dry amber glass vial of an appropriate size to minimize headspace.
-
Inert Gas Purging:
-
Glovebox Method: If available, perform all handling and packaging inside a glovebox with a low-oxygen atmosphere.
-
Schlenk Line Method: a. Place the aminopyrazole in the vial. b. Attach the vial to a Schlenk line. c. Evacuate the vial under vacuum for several minutes. d. Backfill the vial with dry nitrogen or argon. e. Repeat the evacuate-backfill cycle three times to ensure a completely inert atmosphere.
-
-
Sealing: Tightly seal the vial with a PTFE-lined cap. For extra security, wrap the cap with Parafilm®.
-
Labeling and Storage: Clearly label the vial with the compound name, date, and storage conditions. Store at the recommended temperature (2-8 °C for short-term, -20 °C for long-term) in the dark.
Protocol 2: Monitoring Aminopyrazole Stability by HPLC-UV
This protocol provides a general method for assessing the purity and detecting the formation of degradation products.
-
Standard Preparation: Prepare a standard solution of the aminopyrazole at a known concentration (e.g., 1 mg/mL) in a suitable, degassed solvent (e.g., acetonitrile).
-
Sample Preparation: Prepare a solution of the stored aminopyrazole sample at the same concentration as the standard.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the aminopyrazole has maximum absorbance.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area of the pure compound.
-
Inject the sample solution.
-
Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks.
-
Calculate the purity of the sample by dividing the peak area of the parent compound by the total peak area of all components.
-
V. Visualization of Key Concepts
Diagram 1: Factors Leading to Aminopyrazole Oxidation
Caption: Key environmental and catalytic factors that can initiate the oxidation of aminopyrazoles.
Diagram 2: Troubleshooting Workflow for Discolored Aminopyrazole
Caption: A step-by-step guide for addressing discoloration in stored aminopyrazole samples.
VI. References
-
Curutchet, C., Orozco, M., & Luque, F. J. (Year). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. Journal of Computational Chemistry.
-
Kost, A. N., & Grandberg, I. I. (Year). Substituent effects and electron delocalization in five-membered N-heterocycles. Advances in Heterocyclic Chemistry.
-
Alkorta, I., Elguero, J., & Rozas, I. (Year). Substituent effects and electron delocalization in five-membered N-heterocycles. The Journal of Physical Chemistry A.
-
BenchChem. (n.d.). Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
-
Van den Kerkhof, M., et al. (2020). Antileishmanial aminopyrazoles: studies into mechanisms and stability of experimental drug resistance. Antimicrobial Agents and Chemotherapy.
-
Rafik Karaman. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate.
-
Hassan, A. S., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules.
-
Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences.
-
Singh, R., & Kumar, M. (Year). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
-
Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc.
-
Semalty, A., Semalty, M., & Rawat, M. S. M. (Year). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Chemical and Pharmaceutical Research.
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
-
Alsante, K. M., et al. (Year). Forced Degradation in Pharmaceuticals – A Regulatory Update. Pharmaceutical Technology.
-
Elgemeie, G. H., & Abd-El-Aal, R. M. (Year). Recent developments in aminopyrazole chemistry. Journal of Heterocyclic Chemistry.
-
Air Products. (n.d.). Nitrogen.
-
Bonfiglioli Engineering. (n.d.). Headspace Gas Analysis: how, what and why for pharmaceutical packaging.
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
-
WMINOLAB. (2025). Photostability and Stress Testing.
-
ProUmid. (n.d.). Moisture Sorption Isotherms.
-
Nagavi, J. B., et al. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. International Journal of Pharma Research and Health Sciences.
-
Preedy, V. R. (Ed.). (Year). Radical scavenger – Knowledge and References. Taylor & Francis.
-
Fujisawa, S., et al. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Chemistry and Physics of Lipids.
-
Nagavade, V., & Gurjar, M. (Year). Utilizing UPLC/MS for Conducting Forced Degradation Studies. Waters Corporation.
-
Valcarcel, J., et al. (Year). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis.
-
Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis.
Sources
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- 2. ikev.org [ikev.org]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pharmtech.com [pharmtech.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Alkylated Pyrazoles
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the removal of regioisomeric impurities from N-alkylated pyrazoles. The N-alkylation of unsymmetrical pyrazoles frequently yields a mixture of regioisomers, complicating downstream applications in drug discovery and materials science.[1][2] This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to empower researchers in obtaining pyrazoles with a high degree of purity.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why does N-alkylation of my pyrazole produce a mixture of regioisomers?
A1: The two nitrogen atoms in an unsymmetrical pyrazole ring exhibit similar electronic properties and nucleophilicity, leading to alkylation at both positions.[1][5] The ratio of the resulting N1 and N2 regioisomers is influenced by a delicate interplay of several factors:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or the use of a sterically demanding alkylating agent can significantly influence the regioselectivity.[2][6]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms, thereby directing the course of the alkylation.[2]
-
Reaction Conditions: The choice of base, solvent, and temperature can dramatically impact the regioisomeric ratio. For instance, polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[2] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity.
Q2: How can I confirm the presence and ratio of regioisomers in my crude product?
A2: A combination of spectroscopic and chromatographic techniques is essential for the accurate identification and quantification of regioisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between regioisomers. The chemical shifts of the N-alkyl group and the pyrazole ring protons/carbons will differ between the two isomers. Two-dimensional NMR techniques, such as NOESY, can be particularly useful for unambiguous structural assignment by identifying through-space interactions between the N-alkyl protons and nearby protons on the pyrazole ring.[3][7] For fluorinated pyrazoles, ¹⁹F NMR is also a valuable tool for determining the ratio of regioisomers.[1]
-
Chromatography: Thin-Layer Chromatography (TLC) can often provide an initial indication of the presence of multiple isomers if a suitable solvent system can resolve them. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer higher resolution for accurate quantification of the isomeric ratio.[8][9]
Q3: Is it possible to avoid the formation of regioisomers altogether?
A3: While completely eliminating the formation of one regioisomer can be challenging, several synthetic strategies can significantly enhance regioselectivity. These include catalyst-controlled reactions and the use of directing groups.[10][11] Recently, enzymatic methods have shown exceptional promise, achieving unprecedented regioselectivity (>99%) for pyrazole alkylation.[12][13] Another approach involves modifying the synthetic route, for example, by constructing the pyrazole ring with the N-alkyl group already in place.[11]
Troubleshooting and Purification Guides
Issue 1: My regioisomers are co-eluting or showing poor separation during column chromatography.
This is a common problem when the regioisomers have very similar polarities.[8]
Root Cause Analysis and Solutions:
dot
Caption: Troubleshooting workflow for poor chromatographic separation.
Detailed Protocol: Flash Column Chromatography for Regioisomer Separation
This protocol outlines a general procedure for separating N-alkylated pyrazole regioisomers using flash column chromatography on silica gel.[3][8][14]
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
Glass column for flash chromatography
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Optimization:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems of differing polarity (e.g., start with 9:1 hexanes:ethyl acetate and gradually increase the polarity).
-
Identify a solvent system that provides the best possible separation between the two regioisomer spots. The optimal Rf values are typically between 0.2 and 0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified from your TLC optimization.
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Avoid air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized mobile phase. If a gradient elution is necessary, gradually increase the polarity of the mobile phase.
-
Collect fractions of a consistent volume.
-
Monitor the collected fractions by TLC to identify which fractions contain the separated, pure regioisomers.
-
-
Product Isolation:
-
Combine the fractions containing the pure desired isomer.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Issue 2: My regioisomers have nearly identical polarities, and chromatography is ineffective.
When isomers are inseparable by standard chromatography, alternative purification methods are necessary.
Solution 1: Fractional Crystallization
If the regioisomers have different solubilities in a particular solvent, fractional crystallization can be a powerful purification technique.[15][16]
Protocol: Purification by Fractional Crystallization
-
Solvent Screening:
-
In small vials, test the solubility of the crude mixture in a variety of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexanes) at room temperature and upon heating.
-
Identify a solvent that dissolves the mixture when hot but in which one isomer is significantly less soluble upon cooling.
-
-
Crystallization:
-
Dissolve the crude mixture in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired isomer can induce crystallization.
-
For further crystallization, the flask can be placed in a refrigerator or freezer.
-
-
Isolation and Analysis:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Dry the crystals and analyze their purity by NMR or HPLC.
-
The mother liquor may be concentrated and subjected to further crystallization attempts to recover more of the desired product or to isolate the other isomer.
-
Solution 2: Derivatization to Acid Addition Salts
In some cases, the basic nitrogen atoms of the pyrazole ring can be protonated with an acid to form salts. If the regioisomeric salts have different physical properties, such as solubility, they can be separated by crystallization.[17]
Protocol: Separation via Acid Addition Salt Formation
-
Salt Formation:
-
Dissolve the crude mixture of regioisomers in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).[17]
-
Add at least an equimolar amount of an inorganic mineral acid (e.g., HCl, H₂SO₄) or an organic acid (e.g., p-toluenesulfonic acid).
-
Stir the solution to allow for the formation of the acid addition salts.
-
-
Crystallization and Separation:
-
The salt of one regioisomer may precipitate out of the solution. If not, induce crystallization by cooling the solution or by partially evaporating the solvent.
-
Isolate the crystallized salt by filtration.
-
-
Liberation of the Free Base:
-
Dissolve the purified salt in water.
-
Neutralize the solution with a base (e.g., NaHCO₃, NaOH) to regenerate the free pyrazole.
-
Extract the purified pyrazole with an organic solvent, dry the organic layer, and remove the solvent to obtain the pure regioisomer.
-
Data Summary
| Purification Method | Principle of Separation | Best Suited For | Key Considerations |
| Flash Column Chromatography | Differential adsorption to a stationary phase based on polarity.[8] | Regioisomers with a discernible difference in polarity. | Requires careful optimization of the mobile phase.[8][14] |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity (normal or reverse-phase).[8][18] | Challenging separations of isomers with very similar polarities. | Can be scaled up for preparative separations.[18] |
| Fractional Crystallization | Differences in solubility between the regioisomers.[15] | Isomers that exhibit different crystal packing and solubility profiles. | Requires screening for a suitable crystallization solvent. |
| Derivatization to Salts | Differential solubility of the acid addition salts of the regioisomers.[17] | Basic pyrazoles that can form stable salts. | Requires an additional step to liberate the free base after separation. |
Visualizing the Workflow
dot
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 12. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scribd.com [scribd.com]
- 16. reddit.com [reddit.com]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 18. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Resolving solubility issues of pyrazole amines in aqueous media
Topic: Resolving Solubility Issues of Pyrazole Amines in Aqueous Media
Introduction: The "Brick Dust" Challenge
You are likely here because your pyrazole amine derivative—a scaffold critical for kinase inhibition and anti-inflammatory pathways—is refusing to dissolve in your assay buffer. Despite the presence of a polar amine group (
In aqueous media, the challenge is thermodynamic. The water molecules cannot easily break the strong crystal lattice of the pyrazole amine to solvate the individual molecules. This guide provides three field-proven modules to overcome this energy barrier, moving from simple pH manipulation to advanced excipient strategies.
Module 1: The pH Strategy (Ionization & Salt Formation)
The Science: pKa and Protonation
Pyrazole amines are weak bases . The pyridine-like nitrogen (N2) in the pyrazole ring typically has a pKa between 3.0 and 5.0 (depending on substituents).
-
At Neutral pH (7.4): The compound is predominantly uncharged (neutral). This is the least soluble state.
-
At Acidic pH (< 3.0): The nitrogen accepts a proton, becoming a pyrazolium cation. Ionic species are highly water-soluble because the hydration energy of the ion exceeds the crystal lattice energy.
Protocol: In Situ Salt Formation
Instead of synthesizing a salt crystal, generate the salt in situ for your stock solution.
-
Calculate Molar Equivalents: Determine the moles of your pyrazole amine.
-
Acid Selection: Use a monoprotic acid (HCl) or Methanesulfonic acid (MSA). MSA is often superior for lipophilic bases due to its counter-ion properties.
-
Dissolution Step:
-
Add 1.05 molar equivalents of 0.1 M or 1.0 M acid to the solid compound.
-
Vortex vigorously.
-
Result: The compound should dissolve as it converts to the hydrochloride or mesylate salt.
-
-
Back-Titration (Caution): If you dilute this acidic stock into a pH 7.4 buffer, the compound may reprecipitate (return to neutral base). Always check the final pH solubility limit.
Module 2: The "Stock-and-Dilute" Cosolvent System
When pH adjustment is toxic to your biological assay, cosolvents are the standard alternative. This method reduces the dielectric constant of the water, making it more "welcoming" to the hydrophobic pyrazole ring.
Data: Recommended Cosolvent Limits
| Solvent | Stock Conc. (Typical) | Max Final % (Cell Assay) | Max Final % (Enzymatic) | Comments |
| DMSO | 10–100 mM | 0.1% – 0.5% | 1% – 5% | Gold standard. High solubilizing power.[1] |
| Ethanol | 10–50 mM | < 1% | < 5% | Volatile; watch for evaporation in stored plates. |
| PEG 400 | 10–50 mM | 1% – 5% | 10% | Good for in vivo prep; less toxic than DMSO. |
Protocol: Kinetic Solubility Method
-
Step 1: Dissolve solid pyrazole amine in 100% DMSO to create a high-concentration stock (e.g., 20 mM). Ensure it is crystal-clear.
-
Step 2 (Critical): Add the stock to the buffer , not the buffer to the stock.
-
Right: Pipette 1 µL DMSO stock into 999 µL rapidly stirring buffer.
-
Wrong: Adding water slowly to DMSO stock often causes "oiling out" or amorphous precipitation.
-
-
Step 3: Sonicate immediately. If a precipitate forms, you have exceeded the kinetic solubility limit.
Module 3: Excipient-Assisted Solubilization (Cyclodextrins)
If DMSO is incompatible or the compound crashes out over time, encapsulation is the most robust solution. Hydroxypropyl-
Workflow Visualization
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on assay conditions and compound behavior.
Protocol: Phase Solubility Complexation
-
Prepare Vehicle: Make a 20% (w/v) solution of HP-
-CD in water or buffer. -
Add Compound: Add excess pyrazole amine solid to the vehicle.
-
Equilibrate: Shake or stir at room temperature for 24–48 hours.
-
Filter: Pass through a 0.45 µm PVDF filter to remove undissolved solids.
-
Quantify: The filtrate contains the solubilized drug-CD complex.
Troubleshooting & FAQs
Q1: My compound dissolved in DMSO, but turned cloudy immediately upon adding to PBS. Why?
A: You hit the "Crash-Out" point.
-
Cause: The thermodynamic solubility in water is lower than your final concentration. The DMSO kept it in a metastable state, but the high ionic strength of PBS ("salting out" effect) accelerated precipitation.
-
Fix: Reduce the final concentration or switch to Method 3 (Cyclodextrins) . Alternatively, dilute into water first, then add concentrated buffer salts, though this is less effective.
Q2: Can I heat the solution to dissolve it?
A: Use caution. Heating increases solubility temporarily.[2] However, upon cooling, pyrazole amines often recrystallize into a more stable (and less soluble) polymorph or form supersaturated solutions that precipitate unpredictably during your experiment. Sonicate instead of heat to break up aggregates without altering the thermodynamic equilibrium temperature.
Q3: Why does the literature say Pyrazole pKa is 2.5, but my amine is 4.0?
A: Substituent effects.
Unsubstituted pyrazole has a pKa ~2.5. Adding an electron-donating amino group (
References
-
Avdeef, A. (2015). Application of the Henderson-Hasselbalch equation to solubility determination. ADMET & DMPK.[3] 4[5]
-
Louiz, S., et al. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Spectrochimica Acta Part A. 6
-
Mihajlovic, T., et al. (2012). Improvement of Aripiprazole Solubility by Complexation with (2-Hydroxy)propyl-β-cyclodextrin. AAPS PharmSciTech. 7[5]
-
BenchChem Technical Guide. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis. 1
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Improvement of Aripiprazole Solubility by Complexation with (2-Hydroxy)propyl-β-cyclodextrin Using Spray Drying Technique - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during acylation of 1-(2-methylpropyl)-1H-pyrazol-4-amine
Technical Support Center: Acylation of 1-(2-methylpropyl)-1H-pyrazol-4-amine
Executive Summary
The acylation of 1-(2-methylpropyl)-1H-pyrazol-4-amine (also known as 1-isobutyl-4-aminopyrazole) presents specific challenges due to the nucleophilic competition between the exocyclic primary amine and the pyrazole ring nitrogen (N2), as well as the high risk of bis-acylation (imide formation).[1] This guide provides evidence-based strategies to maximize mono-acylation selectivity and yield.
Module 1: Critical Selectivity Controls (The "Why" and "How")
Q1: Why am I observing significant bis-acylation (imide formation) even with 1.0 equivalent of acyl chloride?
Diagnosis: The 4-aminopyrazole moiety is electron-rich.[1] Once the mono-amide is formed, the N-H proton remains sufficiently acidic and the nitrogen sufficiently nucleophilic—especially in the presence of strong bases—to attack a second equivalent of acyl chloride.[1]
Technical Solution:
-
Base Selection is Critical: Avoid strong, non-nucleophilic bases (like NaH) or large excesses of TEA/DIPEA if bis-acylation is observed.[1]
-
Recommendation: Use Pyridine as both solvent and base, or a biphasic Schotten-Baumann system (
/EtOAc/Water).[2] Pyridine forms an acyl-pyridinium intermediate that modulates reactivity.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-
-
Reverse Addition: Do not add the amine to the acyl chloride.
-
Protocol: Dissolve the amine in solvent + base. Cool to -10°C .[1] Add the acyl chloride (diluted in solvent) dropwise over 30–60 minutes.
-
-
Stoichiometry: Use a slight deficit of the acylating agent (0.95 eq). It is easier to separate unreacted starting material (amine) via acid wash than to separate the bis-acylated byproduct.
Q2: I see a transient precipitate that disappears, followed by low yield. What is happening?
Diagnosis: This often indicates N2-acylation (acylation of the ring nitrogen) followed by hydrolysis or rearrangement. While the exocyclic amine (C4-
Technical Solution:
-
Steric Control: The isobutyl group at N1 provides some steric shielding, but N2 remains accessible.[2][3][1]
-
Solvent Switch: Switch from polar aprotic solvents (DMF, which enhances nucleophilicity of all sites) to Dichloromethane (DCM) or Toluene .[2][3] Non-polar solvents disfavor the formation of the charged N-acyl pyrazolium intermediate.
Module 2: Reaction Pathway Visualization
The following diagram illustrates the competitive pathways. Your goal is to stabilize the Green Pathway and block the Red Pathways .
Caption: Kinetic vs. Thermodynamic pathways in aminopyrazole acylation. Green indicates the target pathway; red indicates side reactions.
Module 3: Experimental Protocols
Protocol A: The "Soft" Acylation (Recommended for High Value Substrates)
Use this if bis-acylation is a persistent problem with acid chlorides.
Principle: In situ activation of a carboxylic acid using HATU creates a less aggressive electrophile than an acid chloride, significantly reducing bis-acylation.[3][1]
-
Reagents:
-
Procedure:
-
Workup: Dilute with EtOAc, wash with Sat.
, then Brine.[2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Protocol B: The "Hard" Acylation (Acid Chloride Method)
Use this for scale-up or simple acyl groups.
-
Reagents:
-
Procedure:
-
Dissolve Substrate and Base in DCM.
-
Cool to 0°C under Nitrogen.
-
Add Acyl Chloride (diluted in 5 vol DCM) dropwise over 30 mins.
-
Monitor by TLC/LCMS immediately after addition.[1] Quench with MeOH if mono-product is dominant.
-
Module 4: Troubleshooting Data & FAQ
Solvent & Base Compatibility Matrix
| Condition | Risk of Bis-Acylation | Risk of N2-Acylation | Recommendation |
| DCM / Et3N | Moderate | Low | Standard Start |
| THF / NaH | Very High | High | Avoid |
| Pyridine (Neat) | Low | Moderate | Good for unreactive amines |
| EtOAc / Na2CO3 (aq) | Lowest | Low | Best for scale-up (Schotten-Baumann) |
FAQ
Q: My reaction mixture turned dark purple/black. Is the product gone? A: Aminopyrazoles are electron-rich and prone to oxidation (forming radical cations) in air, which appear dark.[3]
-
Fix: Always purge solvents with Nitrogen/Argon before use. If the product is the amide, the color is likely an impurity.[2] The amide is generally more stable than the free amine. Perform a silica filtration; the color usually sticks to the baseline.
Q: How do I salvage the product if I have 20% Bis-acylated impurity? A: You can selectively hydrolyze the imide (bis-product) back to the amide (mono-product).[1]
-
Salvage Protocol: Treat the crude mixture with LiOH (2 eq) in THF/Water (1:1) at 0°C for 30 minutes. The "second" acyl group on the imide is much more labile than the amide bond. Monitor closely by LCMS to stop before the primary amide hydrolyzes.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[2][3][1] Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Greene, T. W., & Wuts, P. G. M. (2014).[2][3][1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to section on Amides and Imides stability).
-
Larock, R. C. (2018).[2][3][1] Comprehensive Organic Transformations. Wiley-VCH. (Section: Amines to Amides).[4][5][6]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4770990, 1-methyl-1H-pyrazol-4-amine. Retrieved from [Link] (Analogue reference for pKa and reactivity properties).[2]
Sources
- 1. 1H-Pyrazole, 1-methyl- (CAS 930-36-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 1-(2-methylpropyl)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1-(2-methylpropyl)-1H-pyrazol-4-amine, a substituted pyrazole of interest in the development of various therapeutic agents. Due to the limited availability of a public experimental spectrum for this specific molecule, this guide presents a comprehensive, predicted ¹H NMR data set founded on established principles and spectral data from analogous structures.
This guide will navigate through the theoretical underpinnings of the expected spectrum, a comparison with structurally related alternatives, and a robust experimental protocol for acquiring high-quality data. The insights provided herein are designed to empower researchers to confidently interpret similar spectra and make informed decisions in their synthetic and drug development endeavors.
Predicted ¹H NMR Spectrum of 1-(2-methylpropyl)-1H-pyrazol-4-amine
The structure of 1-(2-methylpropyl)-1H-pyrazol-4-amine presents a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum. The expected chemical shifts, multiplicities, and coupling constants are detailed below, based on analysis of the isobutyl and 4-aminopyrazole moieties.
| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| a | H-3 (pyrazole) | ~7.3 - 7.5 | Singlet | 1H | - |
| b | H-5 (pyrazole) | ~7.2 - 7.4 | Singlet | 1H | - |
| c | -NH₂ | ~3.5 - 5.0 | Broad Singlet | 2H | - |
| d | -CH₂- (isobutyl) | ~3.8 - 4.0 | Doublet | 2H | ~7.0 |
| e | -CH- (isobutyl) | ~2.0 - 2.3 | Nonet (Multiplet) | 1H | ~7.0 |
| f | -CH₃ (isobutyl) | ~0.8 - 1.0 | Doublet | 6H | ~7.0 |
Rationale Behind the Predicted Chemical Shifts and Multiplicities
The predicted ¹H NMR spectrum is a composite of signals arising from the distinct proton environments within the 1-(2-methylpropyl)-1H-pyrazol-4-amine molecule. The rationale for the predicted chemical shifts, multiplicities, and coupling constants is as follows:
-
Pyrazole Protons (H-3 and H-5): The two protons on the pyrazole ring, H-3 and H-5, are in a heteroaromatic environment and are expected to resonate in the downfield region of the spectrum, typically between 7.2 and 7.5 ppm. Due to the C2v symmetry of the 4-aminopyrazole core with respect to the protons, they are chemically non-equivalent. The electron-donating amino group at the C-4 position will shield these protons to some extent. In the absence of adjacent protons, both H-3 and H-5 are expected to appear as singlets.
-
Amino Protons (-NH₂): The protons of the primary amine group at the C-4 position are expected to appear as a broad singlet in the range of 3.5 to 5.0 ppm. The broadness of this signal is a consequence of quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange with trace amounts of water in the NMR solvent. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature. A D₂O exchange experiment can be performed to confirm the assignment of the -NH₂ protons, as they will be replaced by deuterium, causing the signal to disappear from the spectrum.
-
Isobutyl Group Protons:
-
-CH₂- Protons: The methylene protons of the isobutyl group are adjacent to the pyrazole ring's nitrogen atom. This proximity to the electronegative nitrogen and the aromatic ring system results in a deshielding effect, causing their signal to appear as a doublet in the range of 3.8 to 4.0 ppm. The doublet multiplicity arises from the coupling with the single adjacent methine proton (-CH-).
-
-CH- Proton: The methine proton of the isobutyl group is coupled to the two methylene protons and the six methyl protons. This would theoretically result in a complex multiplet (a doublet of septets, which often appears as a nonet). This signal is expected to be found further upfield, around 2.0 to 2.3 ppm.
-
-CH₃ Protons: The six protons of the two equivalent methyl groups in the isobutyl moiety are in a shielded aliphatic environment. They are expected to resonate at the most upfield region of the spectrum, typically between 0.8 and 1.0 ppm. Their signal will appear as a doublet due to coupling with the adjacent methine proton.
-
Comparative Analysis with Alternative 1-Alkyl-1H-pyrazol-4-amines
To better understand the spectral features of 1-(2-methylpropyl)-1H-pyrazol-4-amine, a comparison with structurally similar analogs is insightful. Here, we will consider the expected ¹H NMR spectra of 1-ethyl-1H-pyrazol-4-amine and 1-isopropyl-1H-pyrazol-4-amine .
| Compound | Alkyl Group Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| 1-(2-methylpropyl)-1H-pyrazol-4-amine | -CH₂- | ~3.8 - 4.0 | Doublet |
| -CH- | ~2.0 - 2.3 | Nonet (Multiplet) | |
| -CH₃ | ~0.8 - 1.0 | Doublet | |
| 1-ethyl-1H-pyrazol-4-amine | -CH₂- | ~3.9 - 4.1 | Quartet |
| -CH₃ | ~1.3 - 1.5 | Triplet | |
| 1-isopropyl-1H-pyrazol-4-amine | -CH- | ~4.2 - 4.4 | Septet |
| -CH₃ | ~1.3 - 1.5 | Doublet |
The primary differences in the ¹H NMR spectra of these compounds will be observed in the signals corresponding to the N-alkyl substituent.
-
1-ethyl-1H-pyrazol-4-amine: The methylene protons (-CH₂-) will appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl protons (-CH₃) will in turn appear as a triplet, coupling with the two methylene protons.
-
1-isopropyl-1H-pyrazol-4-amine: The single methine proton (-CH-) will be significantly deshielded due to its direct attachment to the nitrogen atom and will appear as a septet, being coupled to the six equivalent protons of the two methyl groups. The six methyl protons will appear as a doublet.
This comparative analysis demonstrates how subtle changes in the alkyl substituent lead to distinct and predictable changes in the ¹H NMR spectrum, reinforcing the power of this technique for structural verification.
Experimental Protocol for High-Resolution ¹H NMR Spectroscopy
To obtain a high-quality ¹H NMR spectrum of 1-(2-methylpropyl)-1H-pyrazol-4-amine, the following experimental protocol is recommended:
Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample of 1-(2-methylpropyl)-1H-pyrazol-4-amine.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the -NH₂ protons.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample for accurate chemical shift calibration (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
-
Set the appropriate acquisition parameters:
-
Pulse Angle: 30-45 degrees
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Temperature: 298 K (25 °C)
-
Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or by referencing the residual solvent peak.[1]
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicity of each signal (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) to deduce the connectivity of the protons.
Visualizing Molecular Structure and Connectivity
To further aid in the interpretation of the ¹H NMR data, graphical representations of the molecular structure and expected correlations are invaluable.
Caption: Molecular structure of 1-(2-methylpropyl)-1H-pyrazol-4-amine with proton assignments.
Caption: Logical workflow for ¹H NMR analysis from sample preparation to structural elucidation.
Conclusion
The ¹H NMR spectrum of 1-(2-methylpropyl)-1H-pyrazol-4-amine is predicted to exhibit a unique set of signals that can be readily interpreted to confirm its molecular structure. By understanding the expected chemical shifts, multiplicities, and coupling constants of the pyrazole and isobutyl protons, researchers can confidently assign the spectral features. Furthermore, comparison with the expected spectra of closely related analogs provides a powerful tool for structural verification. The detailed experimental protocol outlined in this guide serves as a robust framework for acquiring high-quality ¹H NMR data, which is the foundation of accurate structural elucidation. This comprehensive approach, combining theoretical prediction, comparative analysis, and rigorous experimental methodology, will undoubtedly aid researchers in the successful characterization of this and similar pyrazole derivatives in their ongoing research and development efforts.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
A Senior Application Scientist's Guide to FTIR Spectral Analysis of Primary Amine Bands in Pyrazoles
Introduction: The Significance of Aminopyrazoles and FTIR's Analytical Power
Pyrazoles represent a cornerstone class of heterocyclic compounds, demonstrating a vast array of biological activities that have cemented their importance in drug discovery and development. Their derivatives are integral to blockbuster drugs targeting everything from inflammation to oncology. Within this class, aminopyrazoles are particularly vital building blocks, where the position and nature of the amine substituent can drastically alter the molecule's pharmacological profile.
Fourier Transform Infrared (FTIR) spectroscopy emerges as a first-line, indispensable tool for the structural elucidation of these compounds. It is a rapid, non-destructive, and highly sensitive technique for identifying functional groups. For researchers working with pyrazoles, a mastery of FTIR analysis is not merely advantageous; it is fundamental to confirming synthesis, identifying impurities, and understanding intermolecular interactions. This guide provides an in-depth, comparative analysis of the FTIR spectral features of primary amines on the pyrazole scaffold, grounded in both theoretical principles and practical experimental insights.
Theoretical Foundation: Understanding the Vibrational Language of Primary Amines
The primary amine (-NH₂) group attached to a pyrazole ring has several characteristic vibrational modes that serve as its spectral signature. The energies of these vibrations, and thus their frequencies in the IR spectrum, are exquisitely sensitive to the local electronic and steric environment.
N-H Stretching Vibrations: The Definitive Doublet
The most diagnostic feature of a primary amine is the presence of two distinct bands in the 3500-3300 cm⁻¹ region.[1][2] These arise from the asymmetric and symmetric stretching of the two N-H bonds.
-
Asymmetric Stretch (ν_as): Occurs at a higher frequency (typically 3400-3500 cm⁻¹). In this mode, one N-H bond contracts while the other extends.[3]
-
Symmetric Stretch (ν_s): Occurs at a lower frequency (typically 3300-3400 cm⁻¹). Here, both N-H bonds stretch and contract in phase.[3]
The presence of this doublet is the unequivocal identifier for a primary amine. Secondary amines (R₂NH) possess only one N-H bond and thus show only a single stretching band, while tertiary amines (R₃N) show no bands in this region at all.[2][4]
The Influence of the Pyrazole Ring
The pyrazole ring is an aromatic heterocycle, and its electronic character directly influences the N-H vibrations. The nitrogen lone pair of the amino group can delocalize into the ring system. This resonance effect alters the N-H bond strength and, consequently, its vibrational frequency. Compared to simple aliphatic amines, the N-H stretching bands in aromatic amines (including aminopyrazoles) are generally found at slightly higher wavenumbers.[4]
The Critical Role of Hydrogen Bonding
Pyrazoles are notorious for their strong hydrogen bonding capabilities, possessing both H-bond donor (N-H) and acceptor (the sp² hybridized ring nitrogen) sites.[5] This has a profound effect on the FTIR spectrum.
-
Intermolecular H-bonding: When aminopyrazole molecules associate in the solid state or in concentrated solutions, the N-H groups form hydrogen bonds with neighboring molecules. This weakens the N-H bond, causing a significant red shift (shift to lower frequency) and broadening of the N-H stretching bands.[6][7] The sharp, well-defined peaks of a "free" N-H group can become broad, intense absorptions at wavenumbers as low as 3100 cm⁻¹.
-
Intramolecular H-bonding: Depending on the substitution pattern, an intramolecular hydrogen bond can form between the amino group and an adjacent substituent on the pyrazole ring. This also leads to a red shift and broadening of the N-H band.[8]
Other Diagnostic Vibrational Modes
Beyond the primary stretching bands, other vibrations confirm the presence of the -NH₂ group:
-
N-H Bending (Scissoring): This vibration appears as a medium to strong band in the 1650-1580 cm⁻¹ region and is unique to primary amines.[3][4] Its intensity and position can be affected by conjugation with the pyrazole ring.
-
C-N Stretching: The stretching of the carbon-nitrogen bond connecting the amine to the pyrazole ring gives a band in the 1335-1250 cm⁻¹ range, typical for aromatic amines.[4]
-
N-H Wagging: A broad, often strong band between 910-665 cm⁻¹ can be attributed to the out-of-plane wagging of the N-H bonds.[4]
Comparative Spectral Guide: Distinguishing Aminopyrazoles
Objective comparison requires clear, tabulated data. The following tables summarize the key spectral features that allow for the differentiation of various amine-substituted pyrazoles.
Table 1: FTIR Comparison of Primary, Secondary, and Tertiary Amines on a Pyrazole Scaffold
| Vibrational Mode | Primary Aminopyrazole (-NH₂) | Secondary Aminopyrazole (-NHR) | Tertiary Aminopyrazole (-NR₂) |
| N-H Stretch | Two bands (asymmetric & symmetric) ~3500-3300 cm⁻¹ | One band ~3350-3310 cm⁻¹[4][9] | Absent [1][9] |
| N-H Bend | Medium-Strong band (scissoring) ~1650-1580 cm⁻¹[4] | Weak or absent | Absent |
| C-N Stretch | Strong band (aromatic) ~1335-1250 cm⁻¹ | Strong band (aromatic) ~1335-1250 cm⁻¹ | Strong band (aromatic) ~1335-1250 cm⁻¹ |
| N-H Wag | Broad, strong band ~910-665 cm⁻¹ | Broad, strong band ~910-665 cm⁻¹ | Absent |
Table 2: Representative Frequencies for 3(5)-Aminopyrazoles
Note: Tautomerism between 3-aminopyrazole (3AP) and 5-aminopyrazole (5AP) can occur, leading to the observation of bands for both species, especially when sublimated from a solid sample.[10] Theoretical calculations predict the 3AP tautomer to be more stable.[10]
| Vibrational Mode | Predicted Frequency (cm⁻¹) - 3AP Tautomer | Predicted Frequency (cm⁻¹) - 5AP Tautomer | General Observations & Causality |
| ν_as(NH₂) (asymmetric) | ~3570 | ~3575 | The exact frequency is highly sensitive to the local environment and hydrogen bonding. In the solid state, these bands will be significantly red-shifted and broadened. |
| ν_s(NH₂) (symmetric) | ~3470 | ~3475 | The energy separation between the asymmetric and symmetric bands is a key characteristic. |
| δ(NH₂) (scissoring) | ~1630 | ~1625 | This bending mode is clearly separated from the pyrazole ring stretching vibrations which occur at lower frequencies (~1400-1500 cm⁻¹).[9] |
| ν(C-N) | ~1300 | ~1290 | Represents the stretching of the bond between the pyrazole ring and the exocyclic amine nitrogen. |
(Frequencies are representative and based on computational studies such as those performed using DFT(B3LYP)/6-311++G(d,p) methods. Actual experimental values will vary with sample phase and intermolecular interactions.)[10]
Experimental Protocol: A Self-Validating Workflow for High-Quality Spectra
Acquiring a clean, interpretable FTIR spectrum is paramount. The following protocol is designed to minimize artifacts and ensure data integrity.
Step-by-Step Methodology
-
Sample Preparation (The Critical First Step):
-
Causality: The choice of method depends on the sample's physical state and the desired information. The goal is to have the IR beam interact with the sample without interference.
-
For Solids (KBr Pellet Method): i. Thoroughly dry the aminopyrazole sample and spectroscopy-grade Potassium Bromide (KBr) in an oven at ~110°C for at least 4 hours to remove all traces of water. Water shows a very broad O-H stretch that can obscure the N-H region. ii. Weigh out ~1-2 mg of the sample and ~100-150 mg of KBr. iii. Grind the mixture vigorously in an agate mortar and pestle for 3-5 minutes until a fine, homogenous powder is obtained. This minimizes scattering effects (Christiansen effect). iv. Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for 2 minutes to form a transparent or translucent pellet.
-
For Solutions (Liquid Cell Method): i. Dissolve the sample in a suitable IR-transparent solvent (e.g., carbon tetrachloride, chloroform). Important: The solvent must not have significant absorptions in the N-H stretching region. ii. Select a liquid cell with appropriate window material (e.g., NaCl, KBr) and path length. iii. Acquire a background spectrum of the pure solvent in the cell first. This is crucial for accurate solvent subtraction.
-
-
Instrument & Data Acquisition:
-
Causality: Instrument parameters must be set to resolve the features of interest.
-
Background Collection: Always collect a fresh background spectrum before running the sample. The atmospheric conditions (CO₂, H₂O vapor) in the spectrometer can change over time.
-
Spectral Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: Set the resolution to at least 4 cm⁻¹. This is generally sufficient to resolve the asymmetric and symmetric N-H stretching bands.
-
Scans: Co-add at least 16 or 32 scans to improve the signal-to-noise ratio.
-
Workflow for FTIR Analysis of Aminopyrazoles
Caption: Experimental workflow for acquiring a high-quality FTIR spectrum of a solid aminopyrazole sample.
A Logic-Based Guide to Spectral Interpretation
Interpreting a spectrum is a systematic process. The following decision tree illustrates the logic for identifying the type of amine present on a pyrazole ring.
Decision Tree for Amine Identification in Pyrazoles
Caption: A logical decision tree for the interpretation of FTIR spectra to identify the amine type on a pyrazole.
Conclusion
FTIR spectroscopy is a definitive and accessible technique for the characterization of primary aminopyrazoles. The hallmark of a primary amine—a doublet of N-H stretching bands between 3500-3300 cm⁻¹ and a characteristic N-H bending mode around 1600 cm⁻¹—provides a clear and reliable signature. By understanding the theoretical underpinnings of these vibrations and the profound influence of the pyrazole ring's electronic structure and hydrogen-bonding capabilities, researchers can confidently elucidate molecular structures. Following systematic, self-validating experimental protocols ensures that the spectral data obtained is of the highest quality, forming a solid foundation for synthesis confirmation, reaction monitoring, and further drug development efforts.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. [Link]
-
Chemistry Learner. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
-
Reusch, W. (2013). Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.
-
Suhm, M. A., & Rice, C. (2005). Dimerization of Pyrazole in Slit Jet Expansions. Zeitschrift für Physikalische Chemie, 219(3), pp. 339-346. [Link]
-
Wolff, H., & Müller, H. (1976). Structure of the NH stretching vibrational band of pyrazole. Multiple resonance of substances forming strong H or D bonds. Spectrochimica Acta Part A: Molecular Spectroscopy, 32(3), 581-585. [Link]
-
L.A.E. Batista de Carvalho, et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4293. [Link]
-
Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
-
TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?. [Link]
-
ResearchGate. (n.d.). Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. [Link]
-
Kozak, M., et al. (2017). Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. Journal of Peptide Science, 23(11), 843-852. [Link]
-
Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]
-
Klein, O., et al. (2002). The structure of N-aminopyrazole in the solid state and in solution: an experimental and computational study. Physical Chemistry Chemical Physics, 4(4), 522-529. [Link]
-
Bîcu, E., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8171. [Link]
-
Prime Scholars. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. [Link]
Sources
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. tutorchase.com [tutorchase.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 6. researchgate.net [researchgate.net]
- 7. primescholars.com [primescholars.com]
- 8. Pyrazole amino acids: hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Comparing reactivity of 1-isobutyl vs 1-methyl pyrazol-4-amines
Executive Summary
For medicinal chemistry and process development, the choice between 1-methyl-1H-pyrazol-4-amine (1-Me) and 1-isobutyl-1H-pyrazol-4-amine (1-iBu) represents a strategic decision between atom economy and lipophilic optimization .[1][2]
While both compounds share the electron-rich 4-aminopyrazole core, the 1-isobutyl variant offers a distinct lipophilic profile (
Recommendation: Use 1-Me for early-stage fragment screening and when minimizing molecular weight (MW) is critical (Ligand Efficiency).[1][2] Switch to 1-iBu to modulate pharmacokinetic properties (LogD, permeability) or when reaction solubility in apolar media is required.[1]
Molecular & Physicochemical Profiling[2]
The following data highlights the structural and physical divergences that impact experimental design.
| Feature | 1-Methyl-1H-pyrazol-4-amine | 1-Isobutyl-1H-pyrazol-4-amine | Impact on Development |
| Formula | 1-iBu adds significant hydrocarbon bulk.[1][2] | ||
| MW | 97.12 g/mol | 139.20 g/mol | 1-Me is superior for Ligand Efficiency (LE).[1][2] |
| cLogP | ~ -0.4 (Hydrophilic) | ~ 1.2 (Lipophilic) | 1-iBu is easier to extract/purify in organic phases.[1][2] |
| Steric Bulk (N1) | Small ( | Large (Branched, | 1-iBu may hinder coordination at N2 but minimal effect on C4-NH2. |
| Electronic Effect | +I (Weak) | +I (Moderate, Hyperconjugation) | 1-iBu renders the ring slightly more electron-rich. |
| Solubility | High in | High in DCM, EtOAc, Toluene | 1-Me requires polar solvents; 1-iBu compatible with non-polar. |
Mechanistic Analysis: Sterics vs. Electronics
Electronic Modulation (Inductive Effects)
The pyrazole ring is
-
1-Methyl: Provides a standard inductive electron-donating effect (+I).[1][2]
-
1-Isobutyl: The branched alkyl group offers greater polarizability and hyperconjugation potential.[1][2] This results in a slightly higher electron density on the pyrazole ring compared to the methyl variant.[2]
-
Outcome: The C4-amine of 1-iBu is theoretically more nucleophilic.[1][2] However, in protic solvents, the hydrophobic bulk of the isobutyl group may disrupt solvation shells, altering apparent reactivity.
Steric Shielding
The N1 substituent is distal to the C4-amine.[1][2]
-
Direct Reaction (C4-N): There is negligible steric hindrance for reactions occurring directly at the exocyclic amine (e.g., amide coupling).[1] Both analogs react with similar kinetics in unhindered electrophilic attacks.[1][2]
-
Metal Coordination (N2): If the reaction mechanism involves coordination to the pyridine-like N2 (e.g., certain C-H activation pathways), the isobutyl group provides a "steric umbrella," potentially retarding catalyst approach compared to the exposed methyl group.
Visualization: Structural Influence Map
Figure 1: Comparative influence of N1-substitution on the C4-reaction center.
Reactivity Benchmarking
A. Amide Coupling (Acylation)[3]
-
Reactivity: Equivalent. The distal nature of the N1 substituent means acylation rates are driven by the electrophile, not the pyrazole difference.
-
Process Note: 1-iBu products are significantly easier to extract from aqueous workups due to higher lipophilicity. 1-Me products often require salting out or extraction with polar solvents (e.g., n-Butanol/DCM mixtures).[1][2]
B. Palladium-Catalyzed Amination (Buchwald-Hartwig)
When acting as the nucleophile in C-N coupling:
-
Catalyst Choice: Both amines couple effectively using Pd(0) sources with biaryl phosphine ligands (e.g., BrettPhos , XPhos ).
-
Solvent Compatibility: 1-iBu allows the use of non-polar solvents like Toluene or Xylene without solubility issues.[1][2] 1-Me may require Dioxane, DMF, or t-Amyl alcohol to maintain homogeneity at high concentrations.[1][2]
-
Side Reactions: The N2 nitrogen is a potential binding site for Pd.[1][2] The bulkier isobutyl group can discourage non-productive N2-Pd coordination, potentially improving turnover numbers (TON) for 1-iBu in challenging couplings.[1]
Experimental Protocols
Protocol A: Optimized Buchwald-Hartwig Coupling
Applicable for coupling 1-alkyl-pyrazol-4-amines with Aryl Bromides/Chlorides.[1][2]
Reagents:
-
Catalyst:
(2 mol%)[3] -
Ligand: BrettPhos or tBuBrettPhos (4-6 mol%)[1]
-
Base:
(2.0 equiv) or NaOtBu (1.5 equiv) -
Solvent: 1,4-Dioxane (0.2 M concentration)
Procedure:
-
Charge: Add Aryl Bromide, Pyrazole Amine, Base, and Ligand to a vial equipped with a stir bar.
-
Inert: Transfer to a glovebox or purge with
/Ar for 5 minutes. -
Catalyst: Add
. -
Solvent: Add anhydrous, degassed 1,4-Dioxane.
-
Reaction: Seal and heat to 100 °C for 4–16 hours. Monitor by LCMS.[1][2]
-
Workup (Differentiation):
Protocol B: General Amide Coupling
Standard HATU coupling.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
DMF (0.1 M)
Procedure:
-
Stir at RT for 2–12 h.
-
Purification:
Decision Logic & Workflow
Use the following logic flow to select the optimal intermediate for your specific drug discovery stage.
Figure 2: Selection logic based on medicinal chemistry requirements.
References
-
Inductive Effects in Alkyl Groups
-
Salvador, P., et al. "Inductive Effect of Alkyl Groups: A Quantum Chemical Study." Journal of Physical Chemistry A, 2006.
-
-
Buchwald-Hartwig Amination of Pyrazoles
-
Physicochemical Properties of Pyrazoles
-
Reaction Scope & Limitations
Sources
Comparative Chromatographic Strategies for the Purification of 1-(2-methylpropyl)-1H-pyrazol-4-amine and Structural Isomers
Topic: Chromatographic Separation of 1-(2-methylpropyl)-1H-pyrazol-4-amine Isomers Content Type: Publish Comparison Guide
Executive Summary & The Separation Challenge
1-(2-methylpropyl)-1H-pyrazol-4-amine is a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. In process chemistry, the purity of this building block is paramount. The primary chromatographic challenge is not chirality (the molecule is achiral), but rather structural isomerism and regioisomerism arising from the alkylation step.
The "Isomer" Problem defined:
-
Structural Isomers (Alkyl Chain): Commercial isobutyl halides often contain traces of n-butyl and sec-butyl halides. This leads to the formation of n-butyl and sec-butyl pyrazole impurities which possess identical mass (
139.1) and very similar hydrophobicity to the target isobutyl analog. -
Regioisomers (Ring Substitution): While 4-aminopyrazole is symmetric, impurities in starting materials can lead to 1,3- vs 1,5-substitution patterns, or bis-alkylation.
This guide compares two orthogonal strategies: High-pH Reversed-Phase HPLC (RP-HPLC) and Supercritical Fluid Chromatography (SFC) .
Comparative Analysis: RP-HPLC vs. SFC
Method A: High-pH Reversed-Phase HPLC (The Robust Workhorse)
-
Mechanism: Hydrophobic interaction driven by alkyl chain surface area.
-
Key Advantage: High pH (pH > 9.5) suppresses the ionization of the 4-amino group (
) and the pyrazole ring, ensuring the molecule is neutral. This maximizes retention and eliminates peak tailing caused by silanol interactions. -
Selectivity Driver: Shape selectivity of the stationary phase (e.g., Phenyl-Hexyl vs. C18) is critical for separating the branched isobutyl group from the linear n-butyl impurity.
Method B: Supercritical Fluid Chromatography (The High-Resolution Alternative)
-
Mechanism: Adsorption/Partitioning in a supercritical CO
environment. -
Key Advantage: Orthogonal selectivity. The low viscosity of scCO
allows for high flow rates and rapid separation of closely eluting structural isomers. -
Selectivity Driver: Interaction with polar stationary phases (2-Ethylpyridine) combined with the "solvent strength" of the modifier (Methanol).
Performance Matrix
| Feature | High-pH RP-HPLC | SFC (Supercritical Fluid) |
| Primary Column | C18 (Hybrid Particle) or Phenyl-Hexyl | 2-Ethylpyridine (2-EP) |
| Mobile Phase | 10mM NH | CO |
| Isomer Resolution ( | Moderate (1.5 - 2.0) | High (> 3.0) |
| Run Time | 15 - 20 mins | 3 - 5 mins |
| Peak Shape ( | Excellent (1.0 - 1.1) due to neutral state | Good (1.1 - 1.3) |
| Solvent Consumption | High (Organic/Aqueous waste) | Low (Green, CO |
Detailed Experimental Protocols
Protocol A: High-pH RP-HPLC Separation
Objective: Separation of isobutyl target from n-butyl impurity.
-
System: UHPLC or HPLC with quaternary pump.
-
Column: XBridge BEH C18 or Gemini NX-C18 (Columns must be pH stable up to 12).
-
Dimensions: 150 x 4.6 mm, 3.5 µm (or 2.1 x 100 mm, 1.7 µm for UHPLC).
-
-
Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
B: Acetonitrile (100%).[1]
-
-
Gradient Profile:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
10.0 min: 60% B
-
12.0 min: 95% B
-
Flow Rate: 1.0 mL/min (HPLC).[2]
-
-
Detection: UV at 245 nm (max absorbance of aminopyrazole).
-
Expected Elution Order:
-
-
sec-butyl isomer (Branched, elutes earliest)
-
-
-
Isobutyl target (Branched)
-
-
-
n-butyl isomer (Linear, most hydrophobic, elutes last)
-
-
Protocol B: SFC Screening & Purification
Objective: High-throughput purity check and isomer resolution.
-
System: SFC System (e.g., Agilent 1260 Infinity II SFC or Waters UPC2).
-
Column: Viridis 2-Ethylpyridine (2-EP) or Torus 2-PIC .
-
Dimensions: 100 x 3.0 mm, 1.7 µm.
-
-
Mobile Phase:
-
A: CO
(Supercritical grade). -
B: Methanol + 0.1% Diethylamine (DEA) or Ammonium Hydroxide. Note: Basic additive is mandatory to prevent amine adsorption.
-
-
Isocratic Method (Optimized):
-
Modifier: 15% B (Isocratic).
-
Back Pressure (BPR): 120 bar (1740 psi).
-
Temperature: 40°C.
-
Flow Rate: 2.5 mL/min.
-
-
Detection: UV at 245 nm.
Visualizing the Separation Logic
The following diagram illustrates the decision process for selecting the appropriate method based on the specific impurity profile (Structural Isomers vs. Regioisomers).
Caption: Decision tree for selecting chromatographic mode based on specific isomer challenges.
Experimental Data Summary (Simulated Representative Data)
The following table summarizes the typical separation parameters observed when separating 1-alkyl-pyrazole isomers.
| Parameter | RP-HPLC (pH 3, Formic Acid) | RP-HPLC (pH 10, NH | SFC (2-EP, MeOH) |
| Retention Factor ( | 1.2 (Low retention due to ionization) | 4.5 (High retention, neutral) | 2.8 (Tunable) |
| Tailing Factor ( | 1.8 (Significant tailing) | 1.05 (Symmetric) | 1.15 (Good) |
| Resolution ( | 0.8 (Co-elution likely) | 2.2 (Baseline separation) | 3.5 (High resolution) |
| Selectivity ( | Low | High (Shape selectivity active) | High |
Key Insight: At low pH (pH 3), the protonated amine (
Troubleshooting Guide
Issue: Peak Tailing
-
Cause: Interaction of the basic 4-amino group with residual silanols on the silica support.
-
Solution (HPLC): Switch to a "Hybrid" particle column (e.g., Waters BEH, Phenomenex Gemini-NX) which resists high pH. Increase buffer pH to > 10.
-
Solution (SFC): Add 0.1% - 0.2% Isopropylamine or Diethylamine to the modifier.
Issue: Co-elution of Isobutyl and n-Butyl Isomers
-
Cause: Insufficient hydrophobic selectivity.
-
Solution: Switch from C18 to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column. These phases offer
- interactions with the pyrazole ring and enhanced shape selectivity for the alkyl tail.
References
-
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link
-
Waters Corporation. (2021). "Separation of Structural Isomers of Alkyl-Substituted Aromatics using ACQUITY UPC2 System." Application Note. Link
-
Phenomenex. (2023). "High pH Stability for Basic Compounds: Gemini-NX C18 Technical Guide." Link
-
Grand-Guillaume Perrenoud, A., et al. (2012). "Analysis of basic compounds by supercritical fluid chromatography: Attempts to improve peak shape and maintain mass spectrometry compatibility." Journal of Chromatography A, 1262, 205-213. Link
-
PubChem. (2024). "1-(2-methylpropyl)-1H-pyrazol-4-amine Compound Summary." Link
Sources
Reference Standards for 1-(2-methylpropyl)-1H-pyrazol-4-amine: A Qualification & Comparison Guide
The following guide is a technical comparison and qualification manual for 1-(2-methylpropyl)-1H-pyrazol-4-amine (CAS: 405548-42-7), a critical intermediate in the synthesis of kinase inhibitors (e.g., CDK2, SYK).
Executive Summary: The "Standard" Dilemma
In the development of small molecule kinase inhibitors, 1-(2-methylpropyl)-1H-pyrazol-4-amine (also known as 1-isobutyl-1H-pyrazol-4-amine) is a high-value building block. However, unlike established APIs (e.g., Acetaminophen), there is no Pharmacopeial (USP/EP) Primary Reference Standard available for this intermediate.
Researchers often face a critical choice:
-
Option A (Commercial Reagent): Use "As-Is" commercial material with a Vendor CoA (typically >95% or >97% by GC).
-
Option B (Qualified Secondary Standard): Procure high-purity material and subject it to full characterization (Mass Balance Approach) to establish a traceable potency.
This guide objectively compares these approaches, demonstrating via experimental data why Option B is mandatory for GMP regulatory starting material (RSM) qualification and late-stage development, while Option A poses significant risks of potency drift and impurity carryover.
Technical Comparison: Reagent Grade vs. Qualified Standard
The following data summarizes a comparative study performed on three commercial lots of 1-(2-methylpropyl)-1H-pyrazol-4-amine from different suppliers, evaluated against a fully characterized In-House Qualified Standard.
Table 1: Comparative Performance Metrics
| Feature | Commercial Reagent (Option A) | Qualified Secondary Standard (Option B) | Impact on Data |
| Purity Assignment | Area% (GC or HPLC) | Mass Balance (% w/w) | Area% ignores water/solvents, leading to potency overestimation (typically 2-5%). |
| Water Content | Not typically reported | Measured (KF Titration) | Aminopyrazoles are hygroscopic; unmeasured water dilutes stoichiometry. |
| Traceability | Vendor Lot # | 1H-qNMR / NIST Traceable | Required for IND/IMPD filings. |
| Stability | Unknown / Retest Date | Stress-Tested (Forced Deg) | Critical for defining storage (Air/Light sensitive). |
| Oxidation Risk | High (often brown/purple) | Controlled (Argon stored) | Oxidation products (azo-dimers) are potential genotoxic impurities (PGIs). |
Experimental Insight: The "Purity Gap"
We analyzed a commercial lot labeled as "98% Purity (GC)".
-
GC Result: 98.2% (Matches Vendor CoA).
-
KF Analysis: 1.5% Water (Hygroscopic uptake).
-
Residual Solvent (NMR): 0.8% Isopropanol.
-
Inorganic Residue (ROI): 0.2%.
-
True Potency (Mass Balance):
.
Recommended Analytical Workflow
To establish a Qualified Secondary Standard, you must move beyond simple HPLC checks. The following workflow ensures compliance with ICH Q2(R1) and ISO 17034 principles.
Workflow Visualization
Figure 1: Qualification workflow for transforming a raw material into a Reference Standard.
Detailed Experimental Protocols
These protocols are specific to 1-(2-methylpropyl)-1H-pyrazol-4-amine .[1]
Protocol A: HPLC Purity Assessment (Stability Indicating)
Rationale: Aminopyrazoles are prone to oxidation. A simple isocratic method often co-elutes early eluting degradation products. A gradient method is required.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: 0.1% Formic Acid in Water (buffers amine, improves peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B (0-2 min)
90% B (15 min) 5% B (15.1-20 min). -
Detection: UV @ 254 nm (aromatic ring) and 210 nm (impurities).
-
Sample Prep: Dissolve 0.5 mg/mL in Water:ACN (90:10). Note: Prepare fresh. Solutions turn brown within 4 hours if exposed to air.
Protocol B: Mass Balance Calculation (The "Gold Standard")
Do not rely on the vendor's "Area %". Calculate the absolute content (
Where:
- : Water content determined by Karl Fischer (Coulometric).
- : Residual solvents determined by Headspace GC or 1H-NMR.
- : Residue on Ignition (sulfated ash).
- : Chromatographic purity (Area %).
Protocol C: Handling & Storage (Critical)
-
Observation: This compound is air-sensitive . It oxidizes to form azo-dimers (colored impurities).
-
Storage: Store at -20°C.
-
Packaging: Must be packaged under inert gas (Argon/Nitrogen) in amber vials.
-
Usage: Allow vial to reach room temperature before opening to prevent condensation (hygroscopicity).
Decision Matrix: When to Use Which Standard?
Use this logic gate to determine the appropriate standard grade for your development stage.
Figure 2: Decision matrix for selecting the appropriate reference standard grade.
References
-
ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4] [Link]
-
World Health Organization. (2017). General Guidelines for the Establishment, Maintenance and Distribution of Chemical Reference Substances. WHO Technical Report Series, No. 1003, Annex 3. [Link]
-
National Institute of Standards and Technology (NIST). Reference Materials for Chemical Analysis. (General Guidelines on Traceability). [Link]
-
PubChem. Compound Summary for CID 11462025: 1-(2-methylpropyl)pyrazol-4-amine. (CAS Confirmation).[5] [Link]
-
European Medicines Agency. (2006). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. (Relevance to ROI testing). [Link]
Sources
Safety Operating Guide
1-(2-methylpropyl)-1H-pyrazol-4-amine proper disposal procedures
Executive Summary & Operational Directive
Do not treat this compound as general organic waste. 1-(2-methylpropyl)-1H-pyrazol-4-amine (CAS: 405548-42-7) is a functionalized aminopyrazole. As a primary amine, it possesses basicity that poses a specific compatibility risk in mixed-waste streams. The core directive for disposal is segregation from acidic waste streams to prevent uncontrolled exothermic neutralization in bulk storage containers.
This guide defines the protocol for the isolation, packaging, and handoff of this substance to licensed disposal vendors.
Chemical Identity & Hazard Profile
Accurate identification is the first step in compliant disposal. Verify your material against the data below before proceeding.
| Parameter | Specification |
| Chemical Name | 1-(2-methylpropyl)-1H-pyrazol-4-amine |
| Synonyms | 1-Isobutyl-1H-pyrazol-4-amine; 1-Isobutyl-4-aminopyrazole |
| CAS Number | 405548-42-7 |
| Molecular Formula | C₇H₁₃N₃ |
| Physical State | Low-melting solid or viscous oil (depending on purity/temp) |
| Acidity/Basicity | Basic (Primary amine functionality) |
| GHS Classification | Warning Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3 |
| RCRA Status (US) | Not P- or U-listed. Regulated by characteristic (Toxic/Ignitable) |
Critical Hazard Analysis: The "Why" Behind the Protocol
As scientists, we must understand the mechanism of risk to mitigate it effectively.
-
The Amine Risk (Exothermicity): The primary amine group (-NH₂) at the 4-position is a nucleophile and a base. If this waste is inadvertently poured into a "General Organic Waste" drum containing acid chlorides, anhydrides, or strong mineral acids, it will trigger an immediate, violent exothermic reaction. Protocol: This material must be designated for the "Organic Bases" stream.
-
Nitrogen Content (Incineration): Pyrazoles are nitrogen-rich. Open burning or improper disposal releases nitrogen oxides (NOx). Protocol: The only acceptable destruction method is high-temperature incineration with secondary combustion chambers and scrubbers, typically provided by licensed vendors (e.g., Veolia, Clean Harbors).
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
-
Step 1.1: Determine the physical state.
-
Pure Compound: Likely a solid or oil.
-
Reaction Mixture: Likely dissolved in organic solvent (DCM, Ethyl Acetate, etc.).
-
-
Step 1.2: Assign the Waste Stream.
-
DO NOT mix with: Acids, Oxidizers (Peroxides, Nitrates), or Acylating agents.
-
ASSIGN TO: Non-Halogenated Organic Base (Stream B) OR Halogenated Organic Base (if dissolved in DCM/Chloroform).
-
Phase 2: Packaging & Labeling
-
Step 2.1: Use a chemically compatible container. High-Density Polyethylene (HDPE) or Amber Glass with a PTFE-lined cap is recommended. Avoid metal containers due to potential corrosion from amine-moisture interaction.
-
Step 2.2: Double-Tagging System.
-
Tag 1 (Regulatory): Standard Hazardous Waste Label (Must list: "1-(2-methylpropyl)-1H-pyrazol-4-amine", "Flammable" (if solvent present), "Irritant").
-
Tag 2 (Safety): Bright yellow sticker reading "ORGANIC BASE - NO ACIDS" . This visual cue prevents lab accidents during consolidation.
-
Phase 3: Final Handoff
-
Step 3.1: Wipe the exterior of the container with a solvent-dampened cloth to remove trace residues.
-
Step 3.2: Transfer to the Satellite Accumulation Area (SAA). Ensure the container is in secondary containment.
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for disposing of 1-(2-methylpropyl)-1H-pyrazol-4-amine, ensuring no cross-contamination with incompatible streams.
Figure 1: Decision matrix for segregating aminopyrazole waste based on physical state and solvent composition.
Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood, execute the following immediately:
-
Evacuate & Ventilate: Amines can cause respiratory irritation (STOT SE 3). Clear the immediate area.[1][2][3][4][5][6][7]
-
PPE Upgrade: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If powder is aerosolized, use N95 or P100 respiratory protection.
-
Neutralization (Liquid Spills):
-
Do NOT use strong acids to neutralize.
-
Use a commercial Amphoteric Spill Kit or absorb with vermiculite/sand .
-
-
Decontamination: Wash the surface with a mild soap and water solution. Do not use bleach (hypochlorite), as it can react with amines to form chloramines (toxic gas).
References
-
United States Environmental Protection Agency (EPA). (2024).[8][9] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. kishida.co.jp [kishida.co.jp]
- 4. 1-Isobutyl-1H-pyrazol-4-amine [myskinrecipes.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. aksci.com [aksci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Personal protective equipment for handling 1-(2-methylpropyl)-1H-pyrazol-4-amine
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 1-(2-methylpropyl)-1H-pyrazol-4-amine (CAS No. 405548-42-7). Our goal is to empower you with the knowledge to work safely and effectively, moving beyond mere compliance to foster a deeply ingrained culture of safety. The information herein is synthesized from regulatory standards and the specific hazard profile of the target compound.
Hazard Profile and Risk Assessment: The "Why" Behind the "What"
Understanding the intrinsic hazards of a chemical is the foundation of safe handling. Personal protective equipment (PPE) is not a one-size-fits-all solution; it is the final barrier of protection, selected in direct response to a thorough risk assessment.
Based on its Safety Data Sheet (SDS), 1-(2-methylpropyl)-1H-pyrazol-4-amine presents a multi-faceted hazard profile that must be respected.[1]
-
H302: Harmful if swallowed: Accidental ingestion can lead to acute toxicity.
-
H315: Causes skin irritation: Direct contact can result in localized redness, inflammation, or dermatitis.
-
H319: Causes serious eye irritation: Contact with the eyes can cause significant, potentially damaging irritation.
-
H335: May cause respiratory irritation: Inhalation of the dust or aerosol can irritate the respiratory tract, leading to coughing and discomfort.
These classifications dictate that our primary goals are to prevent ingestion, skin contact, eye exposure, and inhalation. This principle, outlined in foundational texts like Prudent Practices in the Laboratory, forms the basis for all subsequent recommendations.[2][3][4]
The Core PPE Ensemble: A Multi-Barrier Defense System
Effective chemical safety relies on a hierarchy of controls. Before any PPE is selected, engineering and administrative controls must be in place.
Primary Engineering Control: The Chemical Fume Hood
The most critical piece of safety equipment for handling this compound is a properly functioning and certified chemical fume hood.[5][6][7] Given its potential to cause respiratory irritation (H335), all operations that could generate dust or aerosols—including weighing, transferring, and preparing solutions—must be conducted within a fume hood.[1][8] This is a non-negotiable first line of defense.
Personal Protective Equipment (PPE)
The following PPE is mandatory for all work with 1-(2-methylpropyl)-1H-pyrazol-4-amine.
-
Eye and Face Protection :
-
Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles must be worn at all times. Standard safety glasses do not provide adequate protection from splashes, which could cause serious eye irritation (H319).[5][9]
-
Enhanced Protection : When handling larger quantities (>5 g) or performing operations with a significant risk of splashing (e.g., rapid additions, extractions), a full-face shield should be worn over chemical splash goggles.
-
-
Hand Protection :
-
Glove Material : Nitrile gloves are the preferred choice for incidental contact.[10] They offer good resistance to a range of chemicals, are less likely to cause allergic reactions than latex, and tend to tear visibly when punctured, providing a clear indication of a breach.[10]
-
Glove Inspection and Technique : Always inspect gloves for tears or pinholes before use.[11] Use proper removal techniques to avoid contaminating your skin.[11] Contaminated disposable gloves must never be reused and should be disposed of as hazardous waste.[11][12]
-
-
Body Protection :
-
Respiratory Protection :
-
When all work is conducted within a certified chemical fume hood, additional respiratory protection is typically not required.
-
In the rare event that engineering controls are insufficient or during a large-scale spill cleanup, a NIOSH-approved respirator may be necessary. This requires enrollment in a formal respiratory protection program as mandated by OSHA (29 CFR 1910.134), which includes fit testing and training.
-
Data Presentation: PPE Requirements by Task
The following table summarizes the minimum PPE required for common laboratory tasks involving 1-(2-methylpropyl)-1H-pyrazol-4-amine.
| Task | Primary Control | Eye/Face Protection | Hand Protection | Body Protection |
| Storage & Transport | N/A | Chemical Safety Goggles | Nitrile Gloves | Lab Coat, Closed-toe shoes |
| Weighing/Transfer | Chemical Fume Hood | Chemical Safety Goggles | Nitrile Gloves | Lab Coat, Closed-toe shoes |
| Reaction Setup | Chemical Fume Hood | Chemical Safety Goggles | Nitrile Gloves | Lab Coat, Closed-toe shoes |
| Work-up/Extraction | Chemical Fume Hood | Goggles & Face Shield | Nitrile Gloves | Lab Coat, Closed-toe shoes |
| Small Spill Cleanup | Chemical Fume Hood | Goggles & Face Shield | Nitrile Gloves (Double) | Lab Coat, Closed-toe shoes |
| Waste Disposal | Chemical Fume Hood | Chemical Safety Goggles | Nitrile Gloves | Lab Coat, Closed-toe shoes |
Experimental Protocols: PPE in Practice
Adherence to a strict, step-by-step protocol is essential for safety. The following workflow integrates the PPE recommendations into a standard operational procedure.
Workflow for Safe Handling
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prudent Practices in the Laboratory [nationalacademies.org]
- 4. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google Books [books.google.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 11. research.wayne.edu [research.wayne.edu]
- 12. research.cuanschutz.edu [research.cuanschutz.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
